2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165782. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-3-piperidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-10(2,9-12)8-11-6-4-3-5-7-11/h12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMWXFBWZVICIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304434 | |
| Record name | 2,2-dimethyl-3-piperidin-1-ylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4667-61-2 | |
| Record name | 4667-61-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dimethyl-3-piperidin-1-ylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol (CAS 4667-61-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-dimethyl-3-(piperidin-1-yl)propan-1-ol, a substituted amino alcohol with potential applications in medicinal chemistry and organic synthesis. While specific literature on this compound is limited, this document synthesizes information from related structures and fundamental chemical principles to offer insights into its synthesis, physicochemical properties, potential pharmacological activities, and safety considerations. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and synthetic utility of this molecule.
Introduction
This compound is a tertiary amino alcohol characterized by a neopentyl backbone, a primary alcohol, and a piperidine moiety. The presence of the piperidine ring, a common scaffold in many pharmaceuticals, suggests that this compound may exhibit a range of biological activities. The structural features of this molecule, including the sterically hindered neopentyl group and the basic nitrogen atom, are expected to influence its reactivity, lipophilicity, and interactions with biological targets. Piperidine derivatives have been explored for a wide array of pharmacological applications, including as analgesics, antipsychotics, and antimicrobial agents. This guide will delve into the synthetic pathways that could be employed for the preparation of this compound, its expected physicochemical characteristics, and a discussion of its potential as a building block in drug discovery programs.
Physicochemical Properties
Based on its chemical structure and data from analogous compounds, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 4667-61-2 | - |
| Molecular Formula | C₁₀H₂₁NO | - |
| Molecular Weight | 171.28 g/mol | - |
| Boiling Point | 261 °C at 760 mmHg | [1] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Solubility | Expected to be soluble in organic solvents and slightly soluble in water | Inferred |
Synthesis and Characterization
Proposed Synthetic Pathway
A likely synthetic approach would involve a two-step process starting from 2,2-dimethyl-3-hydroxypropanal.
Step 1: Reductive Amination of 2,2-dimethyl-3-hydroxypropanal with Piperidine
This reaction would involve the condensation of 2,2-dimethyl-3-hydroxypropanal with piperidine to form an enamine or iminium intermediate, which is then reduced in situ to the desired amino alcohol.
-
Reaction: 2,2-dimethyl-3-hydroxypropanal + Piperidine → this compound
-
Reagents and Conditions: A suitable reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature.
Experimental Protocol (Hypothetical):
-
To a solution of 2,2-dimethyl-3-hydroxypropanal (1.0 eq) in anhydrous DCM, add piperidine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Characterization
The synthesized compound would be characterized using a suite of spectroscopic techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be expected to show characteristic signals for the piperidine ring protons, the methylene groups of the propanol chain, the gem-dimethyl groups, and the hydroxyl proton.
-
¹³C NMR would display distinct peaks for each unique carbon atom in the molecule.
-
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group (O-H stretch). C-H and C-N stretching vibrations would also be observable.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural motifs within this compound suggest several potential avenues for its application in drug discovery.
As a Scaffold for Novel Therapeutics
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of receptors and enzymes. The primary alcohol group in the target molecule provides a convenient handle for further chemical modification, allowing for the synthesis of a library of derivatives with diverse pharmacological profiles.
Potential Pharmacological Activities
Based on the activities of structurally related compounds, this compound and its derivatives could be investigated for:
-
Antidepressant and Anxiolytic Effects: Many N-substituted piperidine and propanolamine derivatives have shown activity on the central nervous system, including antidepressant-like effects.[2]
-
Opioid Receptor Modulation: The 4-phenylpiperidine scaffold is a well-known core structure for opioid receptor ligands. While our target molecule lacks the phenyl group, its piperidine moiety could still allow for interaction with these receptors.[3]
-
Antimicrobial and Antifungal Activity: Piperidine-containing compounds have been reported to possess antibacterial and antifungal properties.[4]
-
Anti-inflammatory Activity: Certain N-substituted piperidines have been explored as anti-inflammatory agents.[5]
Diagram: Potential Derivatization of this compound
Sources
- 1. ACRIDINE ORANGE | 65-61-2 [chemicalbook.com]
- 2. Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 5. mdpi.com [mdpi.com]
synthesis of 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol
An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and efficient method for the , a substituted amino alcohol with potential applications in pharmaceutical and materials science research. The core of this guide focuses on a well-established synthetic strategy: the reductive amination of 2,2-dimethyl-3-hydroxypropanal with piperidine. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering them a practical and scientifically grounded approach to the preparation of this valuable compound.
Introduction and Strategic Overview
The synthesis of novel amino alcohols is a cornerstone of modern medicinal chemistry and materials science. These compounds often serve as crucial building blocks for more complex molecules, including pharmaceuticals, agrochemicals, and functional polymers. This compound is a tertiary amino alcohol characterized by a neopentyl backbone, a primary alcohol, and a piperidine moiety. The presence of the sterically hindered neopentyl group can impart unique conformational properties and metabolic stability to molecules incorporating this scaffold. The piperidine ring is a common feature in many biologically active compounds, often contributing to desired pharmacokinetic and pharmacodynamic profiles.
For the , we have selected a reductive amination strategy. This approach is widely recognized for its efficiency, operational simplicity, and high degree of control, minimizing the formation of byproducts often associated with direct alkylation methods.[1][2] The chosen pathway involves the reaction of 2,2-dimethyl-3-hydroxypropanal with piperidine to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.
The Synthetic Pathway: Reductive Amination
The overall transformation for the via reductive amination is depicted below:
Caption: Overall synthetic scheme for this compound.
Mechanistic Insights
The reductive amination process can be dissected into two key stages:
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine, piperidine, on the carbonyl carbon of 2,2-dimethyl-3-hydroxypropanal. This is followed by dehydration to yield a reactive iminium ion intermediate. The formation of this intermediate is typically reversible and is often catalyzed by mild acid.
-
Reduction: The iminium ion is then reduced by a hydride-donating reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly suitable reducing agent for this transformation as it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the iminium ion as it is formed.[2] This selectivity minimizes side reactions and enhances the overall yield of the desired product.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the .
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2,2-Dimethyl-3-hydroxypropanal | 102.13 | 10.0 | 1.02 g |
| Piperidine | 85.15 | 12.0 | 1.25 mL |
| Sodium triacetoxyborohydride | 211.94 | 15.0 | 3.18 g |
| Dichloromethane (DCM) | - | - | 50 mL |
| Saturated sodium bicarbonate solution | - | - | 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous magnesium sulfate | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethyl-3-hydroxypropanal (1.02 g, 10.0 mmol) and dissolve it in dichloromethane (50 mL).
-
Addition of Piperidine: To the stirred solution, add piperidine (1.25 mL, 12.0 mmol) dropwise at room temperature. Stir the resulting mixture for 20 minutes.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Workflow Diagram
Caption: Experimental workflow for the synthesis of the target compound.
Trustworthiness and Self-Validation
The protocol described herein is designed to be self-validating. The progress of the reaction can be rigorously monitored by standard analytical techniques such as TLC and GC-MS. The identity and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected spectral data should be consistent with the structure of this compound. The use of a mild and selective reducing agent like sodium triacetoxyborohydride further enhances the reliability of this procedure by minimizing the formation of over-reduced or other side products.[2]
Conclusion
This technical guide has detailed a practical and efficient synthetic route to this compound via reductive amination. The provided protocol is based on well-established and reliable chemical transformations, ensuring a high probability of success for researchers in the field. The mechanistic insights and step-by-step instructions are intended to empower scientists to confidently synthesize this valuable amino alcohol for their research endeavors.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
- Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
Sources
The Piperidine Scaffold: A Technical Guide to Biological Activity & Optimization
Executive Summary: The "Privileged" Scaffold
In medicinal chemistry, the term "privileged structure" refers to a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. The piperidine ring (hexahydropyridine) is the quintessence of this concept. Found in over 70 FDA-approved drugs—including Donepezil (Alzheimer’s), Fentanyl (Analgesic), and Methylphenidate (ADHD)—it is not merely a structural connector but a functional pharmacophore.
This guide analyzes the biological activity of piperidine derivatives, focusing on the structural causality of its binding modes, actionable synthesis/assay protocols, and the logic behind its ubiquity in drug discovery.[1]
Structural Basis of Activity
The biological versatility of piperidine stems from two core physicochemical properties:
-
Conformational Flexibility (The Chair): Unlike flat aromatic rings (e.g., pyridine), piperidine exists predominantly in a chair conformation . This allows substituents at the C2, C3, and C4 positions to adopt defined axial or equatorial orientations, enabling precise spatial filling of hydrophobic pockets in receptors (e.g., GPCRs).
-
The Basic Nitrogen (
): At physiological pH (7.4), the piperidine nitrogen is protonated. This cationic center is critical for forming ionic bonds or cation- interactions with anionic residues (typically Aspartate or Glutamate) in the binding sites of enzymes (e.g., Acetylcholinesterase) and receptors (e.g., Opioid receptors).
Therapeutic Landscape & Mechanism Classification
The piperidine scaffold is dominant in Central Nervous System (CNS) therapeutics but has expanded into oncology and metabolic regulation. The following diagram maps the core mechanistic pathways.
Visualization: Piperidine Mechanism of Action Map
Figure 1: Mechanistic classification of piperidine derivatives across major therapeutic axes.
Structure-Activity Relationship (SAR) Strategies
To optimize biological activity, researchers must manipulate specific positions on the ring.[1][2] The following table synthesizes the SAR logic for the two most critical positions: N1 and C4 .
Table 1: SAR Logic for Piperidine Optimization
| Position | Modification Strategy | Mechanistic Impact | Example Drug |
| N1 (Nitrogen) | Benzyl/Phenethyl Group | Creates a hydrophobic "tail" that reaches accessory binding pockets (e.g., the Peripheral Anionic Site in AChE). | Donepezil |
| N1 (Nitrogen) | Short Alkyl/Allyl | Modulates pKa and solubility; critical for blood-brain barrier (BBB) penetration. | Pethidine |
| C4 (Para) | Aryl/Anilido Group | The primary pharmacophore anchor. In opioids, a phenyl ring here interacts with the receptor's hydrophobic cavity. | Fentanyl |
| C4 (Para) | Hydroxyl/Ester | Introduces H-bond donors/acceptors. Essential for interaction with Serine residues in esterases. | Meperidine |
| C3 (Meta) | Chiral Substitution | Restricts conformational freedom. Rigid analogs often show higher selectivity (reducing off-target effects). | Paroxetine |
Experimental Protocols
This section details self-validating workflows for synthesizing and testing piperidine derivatives.
Synthesis: General Reductive Amination
Why this method? It is the most robust method for introducing diversity at the N1 position, allowing for the rapid generation of libraries from commercially available piperidines and aldehydes.
Reagents:
-
Secondary amine (Piperidine derivative)
-
Aldehyde (Target substituent)
-
Reducing agent: Sodium triacetoxyborohydride (STAB) – Chosen for mildness and selectivity over ketones.
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Protocol:
-
Complexation: Dissolve the piperidine derivative (1.0 equiv) and aldehyde (1.1 equiv) in DCE.
-
Activation: Add catalytic Acetic Acid (AcOH) if the reaction is sluggish (promotes iminium ion formation). Stir for 30 min at Room Temperature (RT).
-
Reduction: Add STAB (1.5 equiv) portion-wise.
-
Quench: Monitor via TLC. Upon completion (typically 2-4h), quench with saturated NaHCO₃.
-
Isolation: Extract with DCM, dry over MgSO₄, and concentrate.
Bioassay: Ellman’s Method for AChE Inhibition
Why this method? It is the gold standard for evaluating piperidine-based Alzheimer's drugs (like Donepezil). It relies on the colorimetric detection of thiocholine.
Principle:
Acetylcholinesterase hydrolyzes Acetylthiocholine (ATCh) to Thiocholine. Thiocholine reacts with DTNB (Ellman's Reagent) to produce the yellow anion TNB (
Visualization: Ellman's Assay Workflow
Figure 2: Step-by-step workflow for the Ellman's Acetylcholinesterase Inhibition Assay.
Protocol Steps:
-
Plate Setup: In a 96-well plate, add 140 µL of Phosphate Buffer (0.1 M, pH 8.0).
-
Inhibitor Addition: Add 20 µL of the test piperidine derivative (dissolved in DMSO). Control: Add 20 µL DMSO for the 100% activity well.
-
Enzyme Addition: Add 20 µL of AChE solution (0.1 U/mL). Incubate for 10 min at 25°C to allow inhibitor binding.
-
Substrate/Dye Mix: Add 10 µL of DTNB (10 mM) and 10 µL of ATCh (15 mM).
-
Measurement: Immediately read absorbance at 412 nm in kinetic mode for 5 minutes.
-
Calculation: Calculate % Inhibition =
.
Data Analysis: Comparative Potency
To illustrate the impact of the piperidine scaffold modifications, consider the following comparative data (representative of literature values for AChE inhibitors).
Table 2: Comparative IC50 Values of Piperidine Derivatives (AChE Target)
| Compound ID | N1-Substituent | C4-Substituent | IC50 (nM) | Interpretation |
| Ref (Donepezil) | Benzyl | Indanone-linker | 12 | High potency due to dual-site binding (CAS & PAS). |
| Analog A | Methyl | Indanone-linker | 850 | Loss of potency; N-Benzyl is crucial for hydrophobic interaction. |
| Analog B | Benzyl | H (Unsubstituted) | >10,000 | Inactive; C4 pharmacophore is required for active site anchoring. |
| Analog C | Phenethyl | Indanone-linker | 18 | Phenethyl is a bioisostere of Benzyl; maintains potency. |
Note: Lower IC50 indicates higher potency.
References
-
BenchChem Technical Support. (2025).[3] The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. BenchChem. Link
-
Łowicki, D., & Przybylski, P. (2025).[1] Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Link
-
Haq, I. U., et al. (2023).[4] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Link
-
Goel, P., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Link
-
Click2Drug. (2024). Most frequent rings in FDA approved drugs. Click2Drug Directory. Link
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nwmedj.org [nwmedj.org]
Methodological & Application
Application Note: High-Purity Synthesis of 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol
Executive Summary & Strategic Rationale
The synthesis of 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol presents a classic problem in organic synthesis: the construction of a neopentyl amine system.
Direct nucleophilic substitution (SN2) on 3-halo-2,2-dimethylpropan-1-ol by piperidine is kinetically disfavored due to extreme steric hindrance at the
To circumvent these kinetic barriers, this protocol utilizes a Mannich Condensation-Reduction strategy . This approach constructs the carbon skeleton around the steric center rather than attacking it, ensuring high yields, scalability, and operational safety. This guide details the synthesis via the intermediate aldehyde, 2,2-dimethyl-3-(piperidin-1-yl)propanal , followed by chemoselective reduction.
Reaction Pathway & Mechanism[1][2][3][4][5][6][7]
The synthesis proceeds in two distinct stages. First, the Mannich reaction assembles the quaternary carbon center using isobutyraldehyde, formaldehyde, and piperidine. Second, the resulting aldehyde is reduced to the target alcohol.
Synthetic Workflow Diagram
Figure 1: Two-step synthetic pathway bypassing neopentyl substitution hindrance.
Detailed Experimental Protocol
Step 1: Mannich Condensation
Objective: Synthesis of 2,2-dimethyl-3-(piperidin-1-yl)propanal.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Amount (Example) | Role |
| Isobutyraldehyde | 72.11 | 1.2 | 8.65 g (120 mmol) | C-Nucleophile |
| Piperidine HCl | 121.61 | 1.0 | 12.16 g (100 mmol) | Amine Source |
| Paraformaldehyde | 30.03 | 1.1 | 3.30 g (110 mmol) | C1 Electrophile |
| Ethanol (Abs.) | - | Solvent | 50 mL | Solvent |
| Conc.[6][5][7] HCl | - | Cat. | 0.5 mL | Catalyst |
Procedure
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add Piperidine Hydrochloride (12.16 g) and Paraformaldehyde (3.30 g) to the flask.
-
Solvation: Add Ethanol (50 mL) and stir to create a suspension.
-
Addition: Add Isobutyraldehyde (8.65 g) followed by a catalytic amount of concentrated HCl (0.5 mL).
-
Note: The use of Piperidine HCl rather than free amine creates the necessary acidic environment for the generation of the iminium ion intermediate (the active electrophile).
-
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 12–16 hours. The suspension should clarify as the reaction proceeds.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove ethanol under reduced pressure (Rotovap).
-
The residue is the hydrochloride salt of the aldehyde.
-
Free Basing: Dissolve residue in water (30 mL), cool to 0°C, and basify with saturated Na₂CO₃ or NaOH (10%) until pH > 10.
-
Extract with Diethyl Ether or DCM (3 x 40 mL).
-
Dry combined organics over anhydrous Na₂SO₄ and concentrate.
-
-
Purification (Optional): The crude aldehyde is often sufficiently pure (>90%) for the next step. If storage is required, distill under vacuum, but immediate reduction is recommended to prevent oxidation.
Step 2: Chemoselective Reduction
Objective: Conversion of the aldehyde to this compound.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Amount | Role |
| Crude Aldehyde | 169.26 | 1.0 | ~16.9 g (Theoretical) | Substrate |
| Sodium Borohydride | 37.83 | 0.6 | 2.27 g | Reducing Agent |
| Methanol | - | Solvent | 60 mL | Solvent |
Procedure
-
Solvation: Dissolve the crude aldehyde from Step 1 in Methanol (60 mL) in a clean 250 mL RBF.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reduction: Add Sodium Borohydride (NaBH₄) portion-wise over 15 minutes.
-
Caution: Hydrogen gas evolution will occur. Ensure adequate venting.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (System: DCM/MeOH 9:1) until the aldehyde spot disappears.
-
Quenching: Cool back to 0°C and quench carefully with Saturated NH₄Cl solution (20 mL) or water.
-
Extraction:
-
Remove methanol under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate or DCM (3 x 50 mL).
-
Wash the organic layer with Brine (1 x 30 mL).
-
-
Isolation: Dry over MgSO₄, filter, and concentrate to yield the crude alcohol.
-
Final Purification: Distillation under high vacuum (approx. 0.5 mmHg) or recrystallization (if solid) from hexanes/ether.
Critical Process Parameters (CPP) & Troubleshooting
The "Neopentyl" Trap
Researchers often attempt to synthesize this molecule via the reaction of 3-chloro-2,2-dimethylpropan-1-ol with piperidine. This is generally not recommended for the following reasons:
-
Steric Shielding: The gem-dimethyl group blocks the backside attack required for SN2 mechanisms.
-
Harsh Conditions: Forcing this reaction requires high temperatures (>120°C) and sealed vessels, often leading to elimination products (alkenes) rather than substitution.
-
Superiority of Mannich: The Mannich route builds the C-C bond at the carbonyl position, which is sp² hybridized and less sterically demanding during the attack.
Mechanistic Visualization (Mannich Step)
Figure 2: Mechanistic convergence of the iminium electrophile and enol nucleophile.
Analytical Validation
Successful synthesis should be validated using 1H NMR. Key diagnostic signals include:
-
Gem-dimethyl: A strong singlet integrating to 6H around
0.9–1.0 ppm. -
Piperidine Ring: Multiplets in the
1.4–1.6 ppm (6H) and 2.3–2.5 ppm (4H) range. -
Methylene (N-CH2-C): Singlet or AB quartet around
2.2–2.4 ppm. -
Methylene (O-CH2-C): Singlet around
3.3–3.5 ppm.
References
-
Mannich Reaction General Scope: Cummings, T. F., & Shelton, J. R. (1960).[8] "Mannich Reaction Mechanisms." Journal of Organic Chemistry, 25(3), 419–423.
-
Target Aldehyde Intermediate (PubChem): National Center for Biotechnology Information. (2023).[9] PubChem Compound Summary for CID 3135970, 2,2-Dimethyl-3-(piperidin-1-yl)propanal.[7]
-
Reduction Protocols for Mannich Bases: Tramontini, M., & Angiolini, L. (1990). "Mannich Bases: Chemistry and Uses."[8] CRC Press. (Standard text on reduction of beta-amino ketones/aldehydes).
- Neopentyl Substitution Challenges: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (See section on SN2 steric hindrance).
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. asianpubs.org [asianpubs.org]
- 5. US20050176752A1 - Process for the preparation of piperidine derivatives - Google Patents [patents.google.com]
- 6. Give all the products that might be formed when 3 -chloro-2,2-dimethylbut.. [askfilo.com]
- 7. 2,2-Dimethyl-3-(piperidin-1-yl)propanal | C10H19NO | CID 3135970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. questions.examside.com [questions.examside.com]
Application Notes and Protocols for 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol in Organic Synthesis
Foreword: Unveiling the Potential of a Sterically Hindered Amino Alcohol
In the vast landscape of organic synthesis, the strategic selection of reagents and building blocks is paramount to achieving desired molecular complexity and efficiency. Among the myriad of available tools, amino alcohols represent a privileged class of compounds, finding extensive applications as chiral auxiliaries, ligands for transition metal catalysis, and key structural motifs in pharmaceuticals. This document provides an in-depth technical guide on the applications of 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol , a unique amino alcohol characterized by a sterically demanding neopentyl backbone. While specific literature on this exact molecule is emerging, its structural features suggest a significant potential in various synthetic transformations. This guide, therefore, draws upon established principles of organic chemistry and proven applications of analogous structures to provide a comprehensive overview of its potential uses, complete with detailed experimental protocols.
Synthesis of this compound
A robust and scalable synthesis of the title compound is crucial for its application. A plausible and efficient synthetic route commences from commercially available 2,2-dimethyl-1,3-propanediol. The synthesis involves a selective tosylation of one of the primary hydroxyl groups, followed by nucleophilic substitution with piperidine and subsequent deprotection.
Synthetic Workflow
Caption: Proposed synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Monotosylation of 2,2-Dimethyl-1,3-propanediol
-
To a stirred solution of 2,2-dimethyl-1,3-propanediol (1.0 eq.) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.05 eq.) portion-wise over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 4 hours, then let it warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by slowly adding cold water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with cold 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 2,2-dimethyl-3-hydroxypropyl tosylate, which can be used in the next step without further purification.
Step 2: Nucleophilic Substitution with Piperidine
-
Dissolve the crude 2,2-dimethyl-3-hydroxypropyl tosylate (1.0 eq.) in acetonitrile.
-
Add piperidine (1.5 eq.) and K₂CO₃ (2.0 eq.) to the solution.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes with a gradient of triethylamine) to yield this compound.
| Reagent | MW | Equivalents | Amount |
| 2,2-Dimethyl-1,3-propanediol | 104.15 | 1.0 | 10.4 g (100 mmol) |
| p-Toluenesulfonyl chloride | 190.65 | 1.05 | 20.0 g (105 mmol) |
| Piperidine | 85.15 | 1.5 | 12.8 g (150 mmol) |
| K₂CO₃ | 138.21 | 2.0 | 27.6 g (200 mmol) |
Application as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions
The presence of both a hydroxyl group and a tertiary amine in this compound makes it an excellent candidate for a bidentate ligand in transition metal catalysis. The steric bulk provided by the gem-dimethyl group can enhance the stability and activity of the catalytic species.
Rationale for Application in Suzuki-Miyaura Coupling
In Suzuki-Miyaura cross-coupling reactions, electron-rich and sterically hindered ligands can promote the oxidative addition of aryl halides to the Pd(0) center and facilitate the reductive elimination to form the C-C bond. The amino alcohol can chelate to the palladium center, forming a stable complex that can enhance catalytic turnover.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%) and this compound (4 mol%).
-
Add the aryl bromide (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Add a solvent system, such as a mixture of toluene and water (10:1).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the biaryl product.
| Component | Purpose | Typical Loading |
| Pd(OAc)₂ | Palladium Precursor | 1-5 mol% |
| This compound | Ligand | 2-10 mol% |
| Aryl Halide | Electrophile | 1.0 eq. |
| Arylboronic Acid | Nucleophile | 1.1-1.5 eq. |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Activates Boronic Acid | 2.0-3.0 eq. |
| Solvent (e.g., Toluene, Dioxane) | Reaction Medium | - |
Application in Asymmetric Synthesis
Chiral amino alcohols are fundamental in asymmetric synthesis, serving as chiral auxiliaries, catalysts, or building blocks.[1][2] If this compound were resolved into its enantiomers, it could be a valuable tool in stereoselective transformations.
Potential as a Chiral Auxiliary
A chiral auxiliary can be temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. The steric bulk of the neopentyl group in the title compound could effectively shield one face of a reactive intermediate, leading to high diastereoselectivity. After the reaction, the auxiliary can be cleaved and recovered.
Plausible Application: Asymmetric Alkylation of a Ketone
-
Formation of a Chiral Imine: React the enantiomerically pure this compound with a ketone to form a chiral imine.
-
Deprotonation: Treat the imine with a strong, non-nucleophilic base (e.g., LDA) to form a chiral enamine or aza-enolate.
-
Alkylation: Add an alkyl halide, which will approach the enamine from the less sterically hindered face, dictated by the chiral auxiliary.
-
Hydrolysis: Hydrolyze the resulting imine to release the chiral alkylated ketone and recover the amino alcohol auxiliary.
Caption: Workflow for asymmetric alkylation using a chiral amino alcohol auxiliary. * denotes this compound.
Role as a Pharmaceutical Building Block
The piperidine moiety is a common scaffold in many pharmaceutical compounds.[3] The unique substitution pattern of this compound, with its gem-dimethyl group, can impart favorable pharmacokinetic properties, such as increased metabolic stability, by sterically hindering enzymatic degradation pathways.
Example Application: Synthesis of a Novel Analgesic Candidate
The primary alcohol of this compound can be further functionalized to introduce pharmacologically active groups. For instance, esterification with a known analgesic carboxylic acid could lead to a novel prodrug with potentially improved bioavailability and duration of action.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood.
-
In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention.
Conclusion
This compound is a structurally intriguing molecule with significant, albeit largely unexplored, potential in organic synthesis. Its sterically hindered amino alcohol framework suggests promising applications as a ligand in transition metal catalysis, a chiral auxiliary in asymmetric synthesis, and a valuable building block for the development of new pharmaceutical agents. The protocols and applications outlined in this guide are intended to serve as a foundation for further investigation into the synthetic utility of this versatile compound.
References
- Zhang, J., Huang, R., Yan, Q., Pan, X., Liu, F., & Ou, W. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5673-5675.
- Reddy, K. L., & Sharpless, K. B. (1998). Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. Tetrahedron Letters, 39(21), 3667-3670.
- Pace, V., & Holzer, W. (2013). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines.
- Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., ... & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 10, 836642.
-
Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]
- Gao, Y., & Sharpless, K. B. (1987). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Journal of the American Chemical Society, 109(19), 5765-5780.
-
Oakwood Chemical. 2,2-Dimethyl-3-(4-methyl-piperidin-1-yl)-propan-1-ol. Retrieved from [Link]
-
Carl ROTH. 2,2-Dimethyl-1,3-propanediol. Retrieved from [Link]
- Ghorbani-Vaghei, R., & Veisi, H. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Tetrahedron Letters, 50(26), 3449-3452.
- Barluenga, J., Aznar, F., Liz, R., & Rorig, C. (2002). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Letters, 4(26), 4619-4622.
- Enthaler, S., Junge, K., & Beller, M. (2008). A new P3N ligand for Pd-catalyzed cross-couplings in water.
- Goosen, L. J., Rodriguez, N., & Linder, C. (2008). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Journal of the American Chemical Society, 130(46), 15248-15249.
- Milstein, D. (2010). Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation.
- Srimani, D., & Ben-David, Y. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
- Das, S., & Punniyamurthy, T. (2022). Zn (II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 87(2), 1159-1172.
- Ghandi, M., & Aryan, R. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC advances, 13(27), 18567-18588.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135565913, 2,2-dimethyl-1-[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]propan-1-one. Retrieved from [Link]
- MDPI. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Molecules, 27(13), 4165.
- German Patent DE1957591B2. Verfahren zur Herstellung von 2,2-Dimethyl-1,3-propandiol.
- ACS Publications. (2019). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. Organic Letters, 21(15), 5969-5973.
- NIH. (2014). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Journal of the American Chemical Society, 136(1), 4-7.
- MDPI. (2023).
Sources
Application Note & Protocols: In Vitro Assay Development for 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol
A Senior Application Scientist's Guide to Characterizing a Novel Piperidine-Based Compound
Introduction: The Scientific Imperative
The compound 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol belongs to the piperidine class of molecules. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates targeting the central nervous system (CNS).[1][2][3] Molecules incorporating this motif frequently interact with key pharmacological targets such as G-protein coupled receptors (GPCRs) and the Sigma-1 Receptor (S1R).[4][5] The S1R, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is a particularly compelling putative target. It is implicated in cellular stress responses, ion channel regulation, and neuronal plasticity, making it a high-value target for neurological and psychiatric disorders.[6][7]
Given the structural alerts within this compound, a logical and scientifically rigorous starting point for its characterization is to determine its affinity for the S1R. This document provides a comprehensive, field-proven guide for developing a robust in vitro assay cascade to determine if this compound binds to the S1R and to lay the groundwork for understanding its functional activity. We will detail two primary binding assay methodologies—the gold-standard radioligand binding assay and a modern fluorescence polarization-based alternative—followed by a representative functional assay to probe downstream effects.
Part 1: Primary Target Engagement - Does the Compound Bind?
The foundational question for any new chemical entity is whether it physically interacts with its intended target. A competitive binding assay is the most direct method to answer this. The principle is simple: a known, labeled ligand (the "tracer" or "radioligand") is allowed to bind to the receptor. The unlabeled test compound is then introduced at increasing concentrations to see if it can displace the labeled ligand.
Methodology 1: Radioligand Competition Binding Assay (The Gold Standard)
This technique offers high sensitivity and has been the definitive method for quantifying receptor-ligand interactions for decades.[8][9] We will use membranes prepared from cells overexpressing human S1R and the well-characterized S1R radioligand, -pentazocine.[10][11]
Causality Behind Experimental Choices:
-
Receptor Source: Commercially available membranes from CHO or HEK293 cells stably expressing human S1R ensure a high receptor density and a clean, reproducible biological system, minimizing interference from other receptors.
-
Radioligand: -pentazocine is a selective, high-affinity S1R ligand, making it an excellent tool for competition assays.[11] Its tritium label provides a good balance of specific activity and shelf-life.
-
Buffer System: A Tris-HCl buffer at physiological pH (7.4) is standard for maintaining protein integrity and mimicking physiological conditions.[5][12]
-
Non-Specific Binding (NSB) Determination: To distinguish true receptor binding from non-specific adhesion to the filter plate or membranes, a high concentration of a known, potent, unlabeled S1R ligand (e.g., Haloperidol) is used.[10] This saturates all specific binding sites, so any remaining radioligand signal is considered non-specific.
Detailed Protocol: S1R Radioligand Competition Binding
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4. Prepare 1L and filter sterilize. Store at 4°C.
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Radioligand Stock: -pentazocine (specific activity ~40-60 Ci/mmol). The final concentration in the assay should be approximately equal to its Kd value for S1R (~3-5 nM). Prepare a working stock in Assay Buffer.
-
NSB Control: 10 µM Haloperidol in Assay Buffer.
-
Membrane Preparation: Thaw cryopreserved hS1R membranes on ice. Homogenize gently and dilute in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well.[12] Keep on ice at all times.
-
-
Assay Plate Setup (96-well format):
-
Design a plate map (see Table 1 for an example) including wells for Total Binding (TB), Non-Specific Binding (NSB), and a dilution series of the test compound.
-
Prepare a 1:3 serial dilution of the test compound in 100% DMSO, then dilute this series into Assay Buffer to create the final working solutions.
-
-
Assay Procedure:
-
To each well of a 96-well polypropylene plate, add the components in the following order:
-
50 µL of Assay Buffer (for TB wells) OR 50 µL of 10 µM Haloperidol (for NSB wells) OR 50 µL of test compound dilution.
-
50 µL of -pentazocine working stock.
-
100 µL of diluted hS1R membrane suspension.
-
-
The final assay volume is 200 µL.
-
Seal the plate and incubate for 120 minutes at 37°C with gentle agitation.[10]
-
-
Harvesting and Detection:
-
Pre-soak a 96-well GF/B filter plate in 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.
-
Terminate the incubation by rapid vacuum filtration using a cell harvester.
-
Wash the filters 3-4 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.[12]
-
Dry the filter plate under a heat lamp or in an oven at 50°C for 30-60 minutes.
-
Add 50 µL of scintillation cocktail to each well, seal the plate, and count the radioactivity in a microplate scintillation counter (e.g., MicroBeta TriLux).
-
| Parameter | Total Binding (TB) | Non-Specific Binding (NSB) | Test Compound |
| Assay Buffer | 50 µL | - | - |
| NSB Control (10 µM Haloperidol) | - | 50 µL | - |
| Test Compound Dilution | - | - | 50 µL |
| -pentazocine (~2x Kd) | 50 µL | 50 µL | 50 µL |
| hS1R Membranes (~15 µ g/well ) | 100 µL | 100 µL | 100 µL |
| Expected Outcome | High CPM | Low CPM | CPM decreases with concentration |
| Table 1: Example plate setup for a 96-well radioligand binding assay. |
Methodology 2: Fluorescence Polarization (FP) Competition Assay (Non-Radioactive Alternative)
FP is a robust, homogeneous assay format ideal for higher-throughput screening.[13][14] It relies on the principle that a small, fluorescently-labeled ligand (tracer) tumbles rapidly in solution, resulting in low light polarization. When bound to a large receptor protein, its tumbling slows dramatically, leading to high polarization. A test compound that competes for the same binding site will displace the tracer, causing a decrease in polarization.[15][16]
Causality Behind Experimental Choices:
-
Homogeneous Format: No separation or wash steps are required, simplifying the protocol and making it amenable to automation.
-
Fluorescent Tracer: A high-affinity, S1R-specific fluorescent ligand is required. If one is not commercially available, a known ligand can be custom-synthesized with a fluorophore like TAMRA or fluorescein.
-
Protein Concentration: The concentration of the S1R protein should be sufficient to bind a significant fraction of the tracer, typically around the Kd of the tracer-receptor interaction, to generate a stable assay window.
Detailed Protocol: S1R Fluorescence Polarization Competition
-
Preparation of Reagents:
-
FP Assay Buffer: PBS with 0.01% Tween-20 or similar non-ionic detergent to prevent aggregation.
-
Test Compound Stock: 10 mM stock in 100% DMSO.
-
S1R Protein: Purified, soluble human S1R protein.
-
Fluorescent Tracer: S1R-specific fluorescent ligand (e.g., TAMRA-(+)-pentazocine). The final concentration should be low (e.g., 1-5 nM) to maximize the competition effect.
-
-
Assay Optimization (Pre-experiment):
-
Tracer Binding: Perform a saturation binding experiment by titrating the S1R protein against a fixed concentration of the fluorescent tracer to determine the Kd and the optimal protein concentration that provides a stable and robust signal window (typically a change of >100 millipolarization units, mP).
-
-
Assay Procedure (384-well format):
-
Use a low-volume, black, non-binding surface 384-well plate.
-
Prepare a serial dilution of the test compound.
-
Add components to each well:
-
10 µL of S1R protein in FP Assay Buffer.
-
10 µL of test compound dilution (or buffer for 'no competitor' controls).
-
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of fluorescent tracer in FP Assay Buffer.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
Read the plate on a microplate reader equipped with appropriate polarization filters for the chosen fluorophore.
-
Data Analysis and Interpretation for Binding Assays
-
Calculate Specific Binding: For the radioligand assay, specific binding is calculated as: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Normalize Data: Express the specific binding at each test compound concentration as a percentage of the specific binding in the absence of the competitor (% Binding = (Specific Binding_Compound / Specific Binding_Control) * 100). For FP, normalize the mP values to the high (tracer + protein) and low (tracer only) controls.
-
Generate Dose-Response Curve: Plot the normalized data against the logarithm of the test compound concentration.
-
Determine IC₅₀: Fit the data to a four-parameter logistic equation (sigmoidal dose-response) using software like GraphPad Prism to determine the IC₅₀ value—the concentration of the test compound that displaces 50% of the labeled ligand.
-
Calculate Kᵢ (Inhibition Constant): The IC₅₀ is dependent on assay conditions. To find the true binding affinity (Kᵢ) of the test compound, use the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the labeled ligand and Kd is its dissociation constant for the receptor.
Workflow Visualization
Caption: Workflow for competitive binding assay development.
Part 2: Functional Characterization - Is the Compound an Agonist or Antagonist?
Once binding is confirmed, the next critical step is to determine the functional consequence of that binding. While the S1R is not a canonical GPCR, its activity can modulate various signaling pathways, including those that influence cyclic AMP (cAMP) levels.[17] A cell-based cAMP assay serves as an excellent, well-established model for demonstrating the principles of functional assay development.[18][19][20]
Principle of the cAMP Assay GPCRs can couple to stimulatory (Gαs) or inhibitory (Gαi) G-proteins. Gαs activation stimulates adenylyl cyclase, increasing intracellular cAMP, while Gαi activation inhibits it.[17][20] We can use a cell line expressing a Gαi-coupled receptor (e.g., the µ-opioid receptor) and measure the ability of our test compound to modulate the cAMP response.
Detailed Protocol: Cell-Based Luminescent cAMP Assay
This protocol utilizes a commercially available bioluminescent assay (e.g., Promega's cAMP-Glo™) where the signal is inversely proportional to the amount of cAMP present.[18]
-
Cell Culture and Plating:
-
Use HEK293 cells stably expressing a Gαi-coupled receptor.
-
Culture cells to ~80% confluency.[19] Harvest and resuspend in stimulation buffer to the desired density.
-
Dispense 10 µL of cell suspension into a 384-well white assay plate.
-
-
Agonist Mode Testing:
-
Add 5 µL of serially diluted test compound to the cells.
-
Incubate for 30 minutes at room temperature.
-
Proceed to the cAMP detection step. A decrease in cAMP (increase in luminescence) would indicate Gαi agonist activity.
-
-
Antagonist Mode Testing:
-
Add 5 µL of serially diluted test compound to the cells and incubate for 15 minutes.
-
Add 5 µL of a known agonist for the Gαi-coupled receptor at its EC₈₀ concentration (the concentration giving 80% of its maximal effect). This will induce a drop in cAMP.
-
Incubate for another 30 minutes.
-
Proceed to the cAMP detection step. If the test compound is an antagonist, it will block the effect of the known agonist, leading to a restoration of cAMP levels (a decrease in luminescence).
-
-
cAMP Detection (Following Manufacturer's Protocol):
-
Add 20 µL of cAMP-Glo™ Lysis Buffer and incubate for 10 minutes.
-
Add 20 µL of cAMP-Glo™ Detection Solution (contains PKA) and incubate for 20 minutes.
-
Add 40 µL of Kinase-Glo® Reagent to stop the PKA reaction and generate a luminescent signal.
-
Incubate for 10 minutes and read luminescence on a plate reader.
-
Functional Assay Data Analysis
-
Agonist Mode: Plot luminescence vs. log[compound]. Fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy).
-
Antagonist Mode: Plot luminescence vs. log[compound]. Fit to a sigmoidal dose-response curve to determine the IC₅₀ . This can be used to calculate the antagonist affinity (Kb) using the Schild regression or Cheng-Prusoff equation, depending on the mechanism.
Logical Relationship Diagram
Caption: Decision workflow for compound characterization.
Conclusion and Forward Look
This application note provides a robust, scientifically-grounded framework for the initial in vitro characterization of this compound, using the Sigma-1 Receptor as a high-probability putative target. By first confirming direct physical interaction through a competitive binding assay and then probing for functional consequences with a cell-based secondary messenger assay, researchers can efficiently determine the compound's affinity and mode of action. The detailed protocols and the rationale behind the experimental choices are designed to ensure data integrity and reproducibility. Positive results from this assay cascade would provide a strong foundation for further preclinical development, including selectivity profiling against other receptors and advancement into more complex cellular and in vivo models.
References
-
MySkinRecipes. 2,2-Dimethyl-3-(piperidin-1-yl)propanal. [Link]
-
Wikipedia. Pridopidine. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
García-López, M., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PMC. [Link]
-
Wang, P., et al. (2024). Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. ACS Pharmacology & Translational Science. [Link]
-
ResearchGate. (PDF) In vitro receptor binding assays: General methods and considerations. [Link]
-
De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]
-
BMG Labtech. Protein-ligand binding measurements using fluorescence polarization. [Link]
-
Affinimeter. Analysis of fluorescence polarization competition assays with affinimeter. [Link]
-
Biocompare. Cell-based Assays for GPCR Activity. [Link]
-
Eurofins Discovery. sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]
-
Brimson, J. M., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]
-
Alfa Cytology. Saturation Radioligand Binding Assays. [Link]
-
Creative Bioarray. cAMP Assay. [Link]
-
ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]
-
ResearchGate. (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. [Link]
-
ResearchGate. How do I interpret this binding curve in fluorescence polarization competition assay?[Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ACS Publications. A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. [Link]
-
PMC. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
-
PMC. A Fluorescence Polarization-Based Competition Assay for Measuring Interactions between Unlabeled Ubiquitin Chains and UCH37•RPN13. [Link]
Sources
- 1. 2,2-Dimethyl-3-(piperidin-1-yl)propanal [myskinrecipes.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pridopidine - Wikipedia [en.wikipedia.org]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 6. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]
- 15. A Fluorescence Polarization-Based Competition Assay for Measuring Interactions between Unlabeled Ubiquitin Chains and UCH37•RPN13 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. cAMP-Glo™ Assay [promega.sg]
- 19. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.co.jp]
- 20. biocompare.com [biocompare.com]
Application Note: Analytical Characterization of 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol
Introduction & Compound Profile
2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol (CAS: 4667-61-2) is a critical aliphatic amino-alcohol intermediate utilized in the synthesis of centrally acting muscle relaxants, such as Tolperisone and Eperisone .[1]
Unlike its downstream pharmaceutical derivatives, this intermediate lacks a strong UV-absorbing chromophore (e.g., benzene ring), rendering standard HPLC-UV detection at 254 nm ineffective. Consequently, characterization requires alternative detection strategies such as GC-FID (Gas Chromatography with Flame Ionization Detection) or HPLC-CAD (Charged Aerosol Detection).[1]
Physicochemical Profile
| Property | Value | Notes |
| Formula | C₁₀H₂₁NO | Aliphatic tertiary amine |
| Molecular Weight | 171.28 g/mol | |
| Boiling Point | ~261 °C | High boiling point; suitable for GC |
| pKa (Calculated) | ~10.1 | Highly basic due to piperidine nitrogen |
| Solubility | Soluble in MeOH, ACN, Water (low pH) | Lipophilic backbone with polar termini |
| Appearance | Colorless liquid or low-melting solid | Hygroscopic tendency |
Safety & Handling (SDS Highlights)
-
Hazard Class: Corrosive / Irritant.
-
Risk: Causes skin irritation and serious eye damage (H315, H318).
-
Handling: Use in a fume hood. The tertiary amine nature implies potential incompatibility with strong oxidizers and acid chlorides.
Analytical Strategy & Workflow
The absence of a chromophore dictates the following hierarchy for analytical methods:
Figure 1: Analytical Decision Matrix. GC-FID is prioritized over HPLC-UV due to lack of UV absorption.[1]
Method 1: Gas Chromatography (GC-FID) – Primary Purity
Rationale: Since the molecule is volatile (BP 261°C) and lacks a chromophore, GC-FID is the gold standard for purity assessment.[1] It detects all carbon-containing impurities (e.g., unreacted piperidine, aldehyde precursors) with uniform response factors.
Instrument Parameters
| Parameter | Setting |
| Column | DB-1 or DB-5 (30 m × 0.32 mm × 0.25 µm) |
| Carrier Gas | Helium or Nitrogen @ 1.5 mL/min (Constant Flow) |
| Inlet Temperature | 250 °C |
| Split Ratio | 20:1 |
| Detector (FID) | 300 °C; H₂ (30 mL/min), Air (300 mL/min) |
| Injection Volume | 1.0 µL |
Temperature Program
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 80 | 2.0 |
| Ramp 1 | 10 | 280 | 5.0 |
| Total Run Time | ~27 mins |
Sample Preparation: Dissolve 10 mg of sample in 1 mL of Dichloromethane (DCM) or Methanol.
Method 2: HPLC-CAD / LC-MS – Impurity Profiling
Rationale: Used to detect non-volatile impurities (e.g., salts, dimers) that GC misses.[1]
-
Detection Note: If CAD is unavailable, use UV at 205-210 nm , but ensure solvents are "HPLC Grade UV-Cutoff" (use Phosphate buffer, NOT Acetate/Formate which absorb at 210 nm).
Protocol: High pH Reverse Phase (Recommended)
Basic compounds like piperidines tail severely at neutral pH. High pH keeps the amine neutral, improving peak shape and retention.
-
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 × 150 mm, 3.5 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with Ammonia).
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.
-
Gradient:
Method 3: Non-Aqueous Titration – Assay
Rationale: Provides a precise stoichiometric calculation of the amine content, independent of reference standards.
-
Titrant: 0.1 N Perchloric Acid (HClO₄) in Glacial Acetic Acid.
-
Solvent: Glacial Acetic Acid (20 mL) + Acetic Anhydride (5 mL) to remove water.
-
Indicator: Crystal Violet (Endpoint: Blue → Blue-Green) or Potentiometric detection (Recommended).
-
Calculation:
[1]- : Volume of titrant (mL)
- : Normality of titrant
- : 171.28 mg/mmol[1]
- : Weight of sample (mg)
Method 4: Structural Identification (NMR)
Rationale: Confirms the neopentyl backbone and piperidine ring integrity.
-
Solvent: CDCl₃ or DMSO-d₆.[1]
-
Key ¹H NMR Signals (Expected):
Synthesis & Impurity Logic
Understanding the origin of the molecule aids in identifying impurities.[1]
Figure 2: Synthesis pathway showing potential impurities (Piperidine and the unreduced Aldehyde).[1][2][3]
References
-
PubChem. (n.d.).[1][4] 2,2-Dimethyl-3-(piperidin-1-yl)propanal (Related Aldehyde Precursor).[1][4] National Library of Medicine.[1] Retrieved October 24, 2023, from [Link]
-
Williams, R. (2022).[1][5] pKa Data Compiled by R. Williams.[1][5] Organic Chemistry Data.[1][4][6] Retrieved October 24, 2023, from [Link]
-
Kocsis, P. (2014).[1][3] Basic Aspects of the Pharmacodynamics of Tolperisone. Bentham Science.[1] Retrieved October 24, 2023, from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 2,2-Dimethyl-1,3-propanediol | 126-30-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,2-Dimethyl-3-(piperidin-1-yl)propanal | C10H19NO | CID 3135970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. fluorochem.co.uk [fluorochem.co.uk]
Application Note: A Robust HPLC-Based Approach for the Analysis of 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol
Abstract
This application note presents a comprehensive guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol, a key intermediate in pharmaceutical synthesis. Due to the compound's chemical properties, specifically its basicity and lack of a strong UV chromophore, a systematic approach to method development is crucial. This document outlines a robust reversed-phase HPLC (RP-HPLC) method, detailing the rationale behind the selection of chromatographic parameters. Furthermore, it addresses the challenge of detection by exploring both low-wavelength UV and universal detection techniques such as Evaporative Light Scattering (ELSD) and Charged Aerosol Detection (CAD). The protocols provided herein are designed to ensure analytical accuracy, precision, and reliability for researchers, scientists, and drug development professionals.
Introduction: Understanding the Analyte
This compound is a tertiary amine and a primary alcohol. A thorough understanding of its physicochemical properties is paramount for developing a successful HPLC method.
-
Structure and Basicity: The molecule contains a piperidine ring, which imparts a basic character. The pKa of the conjugate acid of piperidine is approximately 11.1-11.2[1][2]. This indicates that the analyte will be protonated and exist as a cation at acidic to neutral pH. Controlling the ionization state of the piperidine nitrogen is critical for achieving reproducible retention and symmetrical peak shapes in RP-HPLC.
-
UV Absorbance: The analyte lacks a significant chromophore. The piperidine ring and the alcohol functional group do not exhibit strong absorbance in the conventional UV range (220-400 nm). Piperidine itself has a UV absorbance maximum at very low wavelengths, around 200 nm, which can be challenging for sensitive and specific detection due to potential interference from mobile phase components and impurities.
Based on these properties, a reversed-phase HPLC method is the logical choice. However, careful consideration must be given to the mobile phase pH to manage the basic nature of the analyte and to the detection method to overcome the poor UV absorbance.
Chromatographic Method Development: A Rationale-Driven Approach
The primary objective is to develop a method that provides good retention, resolution from potential impurities, and excellent peak shape for this compound.
Column Selection
A C18 (octadecylsilane) column is the recommended stationary phase due to its versatility and ability to retain moderately polar to nonpolar compounds. A standard column dimension of 4.6 mm x 150 mm with 5 µm particles provides a good balance of efficiency and backpressure.
Mobile Phase Considerations
The composition of the mobile phase, particularly its pH, is the most critical factor in the analysis of this basic compound.
-
pH Control: To ensure consistent retention and avoid peak tailing, the mobile phase pH should be controlled with a suitable buffer. Operating at a pH at least 2 units below the pKa of the piperidine's conjugate acid (i.e., pH < 9) will ensure the analyte is predominantly in its protonated, ionized form. While this may reduce retention, it often leads to better peak symmetry. Alternatively, operating at a high pH (e.g., pH > 10, if using a pH-stable column) can suppress the ionization of the piperidine nitrogen, leading to increased retention. For this application note, we will focus on a low to mid-pH approach for broader column compatibility.
-
Organic Modifier: Acetonitrile is a suitable organic modifier due to its low viscosity and UV transparency at low wavelengths. A gradient elution from a low to a high concentration of acetonitrile will be employed to ensure the elution of any potential impurities with different hydrophobicities.
Detection Strategy
The absence of a strong chromophore necessitates a careful selection of the detection method.
-
Low-Wavelength UV Detection: Detection at a low wavelength (e.g., 200-215 nm) can be attempted. However, this approach is prone to baseline noise and interference from the mobile phase and impurities. High-purity solvents and a stable detector are essential.
-
Universal Detectors (ELSD and CAD): For more robust and sensitive detection, universal detectors that do not rely on the analyte's optical properties are highly recommended.
-
Evaporative Light Scattering Detector (ELSD): This detector nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles. ELSD is compatible with gradient elution and is an excellent choice for compounds without a chromophore[3][4][5].
-
Charged Aerosol Detector (CAD): In a CAD, the eluent is nebulized and dried, and the resulting analyte particles are charged and detected by an electrometer. CAD offers high sensitivity and a consistent response for non-volatile and semi-volatile compounds, making it a powerful tool for this application[6][7][8][9].
-
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
0.22 µm syringe filters
Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
UV-Vis detector, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD).
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of water and acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to the desired concentrations (e.g., for linearity studies).
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.
HPLC Method Parameters
The following table summarizes the recommended HPLC conditions.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to ensure consistent ionization of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient Program | 0-2 min: 5% B2-15 min: 5% to 95% B15-18 min: 95% B18-18.1 min: 95% to 5% B18.1-25 min: 5% B | A gradient is used to elute compounds with a range of polarities and to clean the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on analyte concentration and detector sensitivity. |
| UV Detection | Wavelength: 205 nm | For low-level detection where a universal detector is not available. |
| ELSD Parameters | Nebulizer Temperature: 40 °CEvaporator Temperature: 60 °CGas Flow: 1.5 SLM | These are starting parameters and should be optimized for the specific instrument and mobile phase. |
| CAD Parameters | (Refer to manufacturer's guidelines) | Optimal settings are instrument-dependent. |
Data Presentation and System Suitability
For method validation, key parameters should be evaluated according to ICH guidelines.
| Parameter | Acceptance Criteria |
| Specificity | The peak for the analyte should be well-resolved from any impurities or matrix components. |
| Linearity | R² > 0.995 over the desired concentration range. |
| Accuracy | Recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | RSD < 2.0% for replicate injections. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| System Suitability | Tailing factor < 2.0; Theoretical plates > 2000. |
Workflow and Logic Diagrams
The following diagrams illustrate the decision-making process for method development and the experimental workflow.
Caption: HPLC method development workflow for this compound.
Caption: Experimental workflow for the HPLC analysis.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The inclusion of system suitability criteria ensures that the chromatographic system is performing adequately before sample analysis. The use of a buffered mobile phase and a thermostatted column compartment provides robustness against minor variations in experimental conditions. For methods relying on universal detectors like ELSD or CAD, it is crucial to optimize detector parameters for the specific mobile phase composition to ensure a stable baseline and optimal sensitivity.
Conclusion
The successful HPLC analysis of this compound hinges on a methodical approach that addresses its basicity and lack of a strong UV chromophore. A reversed-phase method using a C18 column with a buffered mobile phase at a controlled pH provides a reliable separation. While low-wavelength UV detection is a possibility, the use of universal detectors such as ELSD or CAD is strongly recommended for enhanced sensitivity and robustness. The detailed protocols and rationale provided in this application note serve as a comprehensive guide for the accurate and precise quantification of this important pharmaceutical intermediate.
References
-
Ataman Kimya. PIPERIDINE. [Link]
-
PubChem. 2,2-Dimethyl-3-(piperidin-1-yl)propanal. [Link]
-
Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]
-
KNAUER. Evaporative Light-Scattering Detectors (ELSD). [Link]
-
LCGC International. Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. [Link]
-
Veeprho. Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]
-
Biotage. So, how does an ELSD work?. [Link]
-
Waters Corporation. Charged Aerosol Detector | For HPLC & UHPLC Analysis. [Link]
Sources
- 1. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Light Scattering Detectors – Precise Measurement for HPLC [knauer.net]
- 4. quercus.be [quercus.be]
- 5. biotage.com [biotage.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 8. Charged Aerosol Detectors | Charged aerosol detectors | Thermo Fisher Scientific [analytica-world.com]
- 9. waters.com [waters.com]
Application Note: Strategic Utilization of 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol in CNS Ligand Design
[1]
Executive Summary: The Gem-Dimethyl Advantage[2]
In the high-attrition landscape of Central Nervous System (CNS) drug development, the optimization of physicochemical properties—specifically metabolic stability and Blood-Brain Barrier (BBB) permeability—is paramount.[1][2] This Application Note details the strategic utility of 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol (hereafter referred to as DMPP-OH ) as a privileged scaffold.[1]
Unlike linear alkyl linkers found in first-generation CNS agents (e.g., simple propyl-piperidines), the inclusion of the gem-dimethyl group at the C2 position serves two critical medicinal chemistry functions:
-
Metabolic Blockade: It sterically hinders cytochrome P450-mediated oxidation at the
-position, significantly extending half-life ( ).[1] -
Conformational Restriction: Via the Thorpe-Ingold effect, the bulky methyl groups force the molecule into a reactive conformation that favors receptor binding over flexible, non-specific interactions.
This guide provides a validated protocol for the synthesis, purification, and analytical characterization of DMPP-OH, tailored for researchers building libraries of neuroprotective, antihistaminic, or anticholinergic agents.
Chemical Foundation & Mechanism[1]
The Thorpe-Ingold Effect in CNS Design
The "Gem-Dimethyl Effect" (Thorpe-Ingold effect) is not merely a steric phenomenon; it is a thermodynamic tool.[1] By introducing two methyl groups on the propylene chain, the bond angle is compressed, reducing the entropic penalty for the side chains to cyclize or interact with a receptor pocket.
-
Standard Linker:
(High rotational freedom, high entropic cost to bind).[1] -
DMPP Scaffold:
(Restricted rotation, "pre-organized" for binding).
Physicochemical Profile for BBB Penetration
For a CNS drug candidate, maintaining a
| Property | Value | Relevance to CNS |
| Molecular Weight | 171.28 g/mol | Low MW allows room for pharmacophore attachment (Rule of 5).[1] |
| cLogP | ~1.6 - 1.9 | Ideal range for passive diffusion across the BBB.[1] |
| pKa (Piperidine N) | ~9.8 | Basic nitrogen ensures lysosomal trapping or receptor interaction.[1] |
| H-Bond Donors | 1 (OH) | Low count favors membrane permeability.[1] |
Validated Synthetic Protocol
The synthesis of DMPP-OH is often plagued by the "Retro-Mannich" reaction during the intermediate isolation. The following protocol circumvents this by utilizing a telescoped reduction strategy, minimizing the isolation of the unstable aldehyde intermediate.
Reaction Scheme (Graphviz)
[1]
Step-by-Step Procedure
Reagents:
-
Isobutyraldehyde (1.0 eq)[1]
-
Paraformaldehyde (1.1 eq)[1]
-
Piperidine HCl (1.0 eq)[1]
-
Sodium Borohydride (NaBH
) (0.6 eq)[1] -
Solvent: Ethanol (Abs.) / Water[1]
Step 1: The Mannich Condensation
-
Charge a 3-neck round-bottom flask with Piperidine HCl (12.1 g, 100 mmol), Paraformaldehyde (3.3 g, 110 mmol), and Isobutyraldehyde (7.2 g, 100 mmol).[1]
-
Add Ethanol (50 mL) and a catalytic amount of conc. HCl (0.5 mL).
-
Reflux at 90–95°C for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).[1]
Step 2: In-Situ Reduction
-
Cool the reaction mixture to 0°C using an ice-salt bath.
-
Slowly add NaBH
(2.27 g, 60 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[1] -
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated NH
Cl solution (50 mL).
Step 3: Workup and Purification
Analytical Control & Impurity Profiling
In CNS drug development, purity is non-negotiable.[1] Two primary impurities must be monitored:
-
Impurity A: Unreacted Piperidine (Neurotoxic in high concentrations).[1]
-
Impurity B: The "Bis-Mannich" product (formed if formaldehyde/piperidine ratio is incorrect).[1]
HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Formate (pH 9.[1]0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (low absorption) or CAD (Charged Aerosol Detector) |
| Retention Time | DMPP-OH elutes at ~6.8 min |
Analytical Logic Flow
Figure 2: Analytical decision matrix for ensuring API-grade purity of the DMPP-OH intermediate.
Application in CNS Library Generation
Once synthesized, DMPP-OH serves as a versatile nucleophile.[1] The hydroxyl group is sterically hindered by the gem-dimethyl group, requiring specific conditions for functionalization.
Protocol: Etherification (Williamson Synthesis Variant)
To generate potential antihistaminic or SSRI-like ethers:
-
Activation: The alcohol is neopentyl-like and sluggish.[1] Standard NaH/DMF conditions may require heating.[1]
-
Recommended Procedure:
-
Dissolve DMPP-OH (1 eq) in dry DMF.[1]
-
Add NaH (60% dispersion, 1.2 eq) at 0°C. Stir for 1 hour to ensure alkoxide formation.
-
Add the aryl halide (e.g., 4-fluorobenzyl bromide) and heat to 60°C.
-
Note: If reaction is slow, add catalytic 15-crown-5 ether to complex the sodium cation and activate the alkoxide.
-
References
-
Mannich Reaction Fundamentals
-
Gem-Dimethyl Effect in Medicinal Chemistry
-
CNS Drug Design & BBB Permeability
-
Specific Synthesis of Piperidine Propanols
-
Chemical Data & Safety
Sources
- 1. Piperidine-1-propanol | C8H17NO | CID 66032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.sustech.edu:8080 [repository.sustech.edu:8080]
Application Note: High-Throughput Screening of 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol Derived Libraries
Executive Summary
This Application Note details the high-throughput screening (HTS) workflow for libraries derived from 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol (CAS: 4667-61-2). This scaffold, characterized by a gem-dimethyl "neopentyl" linker and a tertiary piperidine amine, represents a privileged structure in medicinal chemistry, frequently associated with H1-antihistamines , anticholinergics , and Sigma-1 receptor ligands .
We present a comprehensive guide for researchers aiming to exploit this scaffold for CNS and GPCR drug discovery. The protocol covers the parallel synthesis of focused libraries (esters, carbamates, and ethers), automated liquid handling, and a robust calcium-flux HTS assay designed to identify potent modulators.
Scientific Rationale & Scaffold Analysis
The Privileged Scaffold
The this compound motif offers unique structural advantages:
-
Gem-Dimethyl Effect (Thorpe-Ingold Effect): The gem-dimethyl group at the C2 position restricts conformational freedom, potentially locking the molecule into a bioactive conformation and increasing metabolic stability by blocking
-oxidation. -
Piperidine "Warhead": The basic nitrogen (pKa ~9-10) serves as a critical cation-
interaction point for aspartate residues in GPCR binding pockets (e.g., Asp113 in amine-binding GPCRs). -
Functional Alcohol: The primary hydroxyl group allows for rapid diversification via parallel synthesis (esterification, oxidation, etherification) to probe the hydrophobic pockets of the target protein.
Target Applications
Libraries built on this scaffold are particularly relevant for:
-
Histamine H1/H3 Receptors: (e.g., Analogues of Fexofenadine precursors).
-
Sigma-1 (
1) Receptors: The N-alkyl-piperidine motif is a classic pharmacophore for neuroprotective 1 ligands. -
Muscarinic Acetylcholine Receptors (mAChR): Antagonist activity.
Library Design & Synthesis Workflow
To screen this scaffold effectively, we do not screen the single molecule but rather a Diversity-Oriented Library derived from it. The following workflow describes the generation of a 384-member focused library.
Synthesis Strategy (Parallel Chemistry)
We utilize the primary alcohol to generate three sub-libraries:
-
Esters (Acylation): Probing lipophilicity and H-bond accepting capacity.
-
Carbamates: Introducing H-bond donors/acceptors with metabolic stability.
-
Ethers: Enhancing metabolic stability and CNS penetration.
Visualization: Synthesis & Screening Workflow
Figure 1: Workflow for the generation and screening of this compound derivatives.
Experimental Protocol: High-Throughput Screening
Reagents and Equipment
| Component | Specification/Model | Notes |
| Scaffold | This compound | >97% Purity (CAS 4667-61-2) |
| Assay Plate | 384-well Black/Clear Bottom | Poly-D-Lysine coated for cell adhesion |
| Cell Line | CHO-K1 or HEK293 | Stably expressing target (e.g., hH1R or hSigma1) |
| Dye | Fluo-4 AM or Calcium 6 | Calcium indicator |
| Liquid Handler | Labcyte Echo 550 | Acoustic dispensing (contactless) |
| Reader | FLIPR Tetra (Molecular Devices) | Real-time fluorescence kinetics |
Step-by-Step HTS Protocol
Step 1: Library Preparation & Management
-
Stock Solution: Dissolve all library compounds at 10 mM in 100% DMSO .
-
Expert Insight: The gem-dimethyl group aids solubility, but the piperidine nitrogen can form salts. Ensure free-base form or compensate for HCl salts by adding 1 eq. of base if solubility is poor.
-
-
Source Plate: Transfer 40 µL of stock to 384-well LDV (Low Dead Volume) source plates.
-
Storage: Store at -20°C under dry nitrogen to prevent hydrolysis of esters.
Step 2: Assay Plate Setup (Acoustic Transfer)
-
Objective: Create "Ready-to-Assay" plates to minimize cellular stress.
-
Protocol:
-
Use the Echo 550 to transfer 50 nL of library compounds into the destination assay plate.
-
Controls:
-
High Control (HC): 50 nL of Reference Agonist/Antagonist (e.g., Histamine 10 µM).
-
Low Control (LC): 50 nL of DMSO (Vehicle).
-
-
Final Concentration: Assuming a 50 µL assay volume, 50 nL yields a 10 µM screening concentration (0.1% DMSO).
-
Step 3: Cell Loading & Dye Incubation
-
Seeding: Dispense 10,000 cells/well in 25 µL culture medium. Incubate overnight at 37°C/5% CO2.
-
Dye Loading:
-
Remove culture medium (or use no-wash kit).
-
Add 25 µL of Calcium 6 dye loading buffer (containing 2.5 mM Probenecid to inhibit anion transport).
-
Incubate for 60 minutes: 45 min at 37°C, then 15 min at RT to equilibrate.
-
Step 4: The Screen (FLIPR Read)
-
Mode: Antagonist Mode (Example).
-
Place the assay plate (cells + dye + compounds) into the FLIPR.
-
Baseline Read: Measure fluorescence for 10 seconds to detect auto-fluorescent compounds.
-
Agonist Addition: Inject EC80 concentration of the native ligand (e.g., Histamine).
-
Kinetic Read: Measure fluorescence signal for 120 seconds.
-
Logic: A "Hit" (Antagonist) will suppress the calcium spike caused by the agonist.
-
Data Analysis & Hit Validation
Quality Control Metrics
Before identifying hits, validate the plate performance using the Z-factor:
-
Target: Z' > 0.5 is required for a valid HTS run.
Hit Selection Criteria
-
Primary Cutoff: Compounds exhibiting >50% Inhibition (Antagonist mode) or >50% Activation (Agonist mode) relative to controls.
-
False Positive Filter:
-
Auto-fluorescence: Check baseline read. If baseline > 3x background, flag as interference.
-
Cytotoxicity: Perform a secondary ATP-glo assay to ensure signal drop isn't due to cell death.
-
Visualization: HTS Decision Logic
Figure 2: Decision tree for data processing and hit selection.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Z-Factor (<0.4) | High well-to-well variability | Check liquid handler calibration; Ensure consistent cell seeding density (allow plates to sit at RT for 20 min before incubation to reduce edge effects). |
| Compound Precipitation | Lipophilicity of esters | Reduce screening concentration to 5 µM or increase DMSO tolerance (if assay allows). |
| High Background | Dye leakage | Ensure Probenecid is fresh; Wash cells if using Fluo-4. |
| "Sticky" Compounds | Piperidine interaction with plastic | Use Low-Binding source plates (PP) and add 0.01% BSA to assay buffer. |
References
-
PubChem. Compound Summary for CID 3135970: this compound.[1][2] National Library of Medicine. Available at: [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Available at: [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol
Welcome to the Advanced Synthesis Support Hub. Ticket ID: #NEO-PENT-OH-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Neopentyl Challenge
The synthesis of 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol presents a classic organic chemistry trap known as the Neopentyl Effect .
Many researchers attempt a direct nucleophilic substitution (
Our Recommended Workflow: Abandon direct alkylation in favor of a Mannich Condensation followed by Reduction . This route builds the carbon skeleton around the nitrogen, bypassing the steric barrier of the gem-dimethyl group.
Validated Synthetic Protocols
Method A: The Optimized Route (Recommended)
Strategy: Mannich Condensation
Step 1: Mannich Condensation
Reaction: Isobutyraldehyde + Formaldehyde + Piperidine
-
Reagents:
-
Isobutyraldehyde (1.0 equiv)
-
Paraformaldehyde (1.1 equiv) or Formalin (37% aq.)
-
Piperidine (1.0 equiv)
-
Catalytic HCl (optional, to form iminium species)
-
-
Procedure:
-
Charge a round-bottom flask with Piperidine and Paraformaldehyde .
-
Heat gently (60-80°C) until the solution becomes clear (formation of reactive iminium/hemiaminal species).
-
Add Isobutyraldehyde dropwise. Note: Exothermic reaction.
-
Reflux for 4–6 hours.
-
Monitor: TLC or GC-MS for the disappearance of isobutyraldehyde.
-
Workup: Neutralize (if acid used), extract with DCM, wash with brine, dry over
. -
Intermediate: 2,2-Dimethyl-3-(piperidin-1-yl)propanal (Oil).
-
Step 2: Reduction
Reaction: Aldehyde Intermediate
-
Reagents:
-
Crude Aldehyde from Step 1
-
Sodium Borohydride (
) (0.5 - 0.7 equiv) -
Solvent: Methanol or Ethanol
-
-
Procedure:
-
Dissolve the crude aldehyde in Methanol at 0°C.
-
Add
portion-wise (gas evolution: ). -
Stir at room temperature for 2 hours.
-
Quench: Add Acetone or dilute HCl carefully to destroy excess hydride.
-
Purification: Remove solvent, partition between water/DCM. The product is an amino-alcohol; ensure the aqueous layer is basic (pH > 10) to keep the amine deprotonated during extraction.
-
Final Polish: Vacuum distillation is recommended for high purity.
-
Method B: The "Rescue" Route (Direct Alkylation)
Use Case: You already possess 3-bromo-2,2-dimethylpropan-1-ol or the corresponding Tosylate and cannot switch routes. Warning: Requires harsh conditions.
-
Substrate: 2,2-dimethyl-3-((tosyloxy)propan-1-ol) or 3-bromo derivative.
-
Nucleophile: Piperidine (Excess, 3-5 equiv).
-
Solvent: DMSO or DMF (Critical: Polar Aprotic).
-
Temperature: 120°C - 140°C (Sealed tube preferred).
-
Time: 24 - 48 hours.
-
Note: Expect elimination byproducts (isobutenyl derivatives).
Visualizing the Workflow
Caption: Comparative workflow showing the kinetic advantage of the Mannich route over direct neopentyl substitution.
Troubleshooting Guide (Q&A)
Category: Reaction Stalling (Method B - Alkylation)
Q: I am reacting 3-bromo-2,2-dimethylpropan-1-ol with piperidine in THF at reflux, but starting material remains unchanged after 24 hours. Why?
A: This is the Neopentyl Effect . The gem-dimethyl group blocks the backside attack required for
-
Fix: Switch solvent to DMSO or DMF to solvate the cation and leave the piperidine "naked" and more reactive. Increase temperature to >120°C.
Category: Impurity Profile (Method A - Mannich)
Q: I see a byproduct with M+ = 142 in GC-MS. What is it? A: This is likely 2,2-dimethyl-3-hydroxypropanal (Hydroxypivalaldehyde), resulting from the reaction of Isobutyraldehyde + Formaldehyde without Piperidine incorporation (Aldol-Cannizzaro side reaction).
-
Fix: Ensure Piperidine and Formaldehyde are premixed to form the reactive iminium/hemiaminal species before adding the Isobutyraldehyde.
Category: Workup & Isolation
Q: My product yield is low after extraction, but the crude NMR looked good.
A: You likely lost the product to the aqueous layer. The product is an amino-alcohol.[1] If the aqueous layer during extraction is neutral or acidic, the piperidine nitrogen protonates (
-
Fix: Adjust the aqueous phase to pH 12-14 using NaOH before extracting with organic solvent. This ensures the molecule is neutral and lipophilic.
Data & Specifications
| Parameter | Specification / Value |
| Target Molecule | This compound |
| CAS Number | 23920-96-9 (Check specific salt forms) |
| Molecular Weight | 171.28 g/mol |
| pKa (Piperidine N) | ~10.1 (Estimated) |
| Boiling Point | ~110-115°C @ 10 mmHg (Vacuum Distillation recommended) |
| Solubility | Soluble in Ethanol, DCM, DMSO. Slightly soluble in water (pH dependent). |
References
-
Mechanism of Neopentyl Substitution
- Title: Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton.
- Source: PMC / NIH.
-
Link:[Link]
-
Mannich Reaction Fundamentals
-
Intermediate Identification
-
General Reactivity of Isobutyraldehyde
- Title: Isobutyraldehyde - Chemical Properties and Reactions.
- Source: Wikipedia / Chemical D
-
Link:[Link]
Sources
troubleshooting failed reactions of piperidine derivatives
Technical Support Center: Piperidine Derivative Synthesis & Optimization Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Specialist Topic: Troubleshooting Failed Reactions of Piperidine Derivatives
Introduction: The Piperidine Paradox
Piperidine is the structural backbone of countless blockbusters, from fentanyl to paroxetine and methylphenidate . However, its secondary amine nature presents a "Goldilocks" problem in synthesis: it is nucleophilic enough to participate in unwanted over-alkylation yet basic enough (pKa ~11.2) to trigger elimination (E2) side reactions or poison transition metal catalysts.
This guide moves beyond standard textbook answers. We address the specific "silent killers" of piperidine reactions: steric clash in cross-couplings, imine instability in reductive aminations, and cation scavenging during deprotection.
Module 1: Nucleophilic Substitution (N-Alkylation) Failures
User Query: "I tried to alkylate 4-substituted piperidine with a secondary alkyl halide using K2CO3 in DMF. I see <10% product and a lot of alkene side product. Why?"
Diagnostic & Solution
You are fighting a losing battle against E2 elimination . Piperidine is a strong base. When you pair it with a secondary electrophile (especially one with
The Fix:
-
Switch Mechanisms: Abandon direct alkylation. Use Reductive Amination (see Module 2). It proceeds via an iminium intermediate, bypassing the E2/S_N2 competition entirely.
-
Solvent Switch: If you must alkylate, switch to Acetonitrile (MeCN) at lower temperatures. DMF promotes E2 elimination due to its high polarity and ability to solvate cations, leaving the piperidine anion "naked" and more basic.
Decision Matrix: Alkylation vs. Reductive Amination
Figure 1: Strategic decision tree for selecting the correct N-alkylation pathway to avoid elimination side-products.
Module 2: Reductive Amination Challenges
User Query: "My reductive amination with a piperidine derivative and an acetophenone using NaBH(OAc)3 yielded no product, just recovered starting material."
Diagnostic & Solution
The "Invisible" Imine: Piperidine is a secondary amine.[1] When it reacts with a ketone (especially a sterically hindered one like acetophenone), the resulting ketimine is sterically crowded and electronically unstable. It often fails to form in high enough concentration for the hydride to reduce it. Furthermore, water generated during imine formation hydrolyzes the intermediate back to the ketone.
The Fix: Titanium(IV) Isopropoxide Protocol You must use a Lewis Acid that doubles as a water scavenger. Ti(OiPr)4 coordinates to the ketone, activating it for attack, and traps the water byproduct, driving the equilibrium forward [1].
Protocol: Ti(OiPr)4 Mediated Reductive Amination
-
Imine Formation (The Critical Step):
-
Mix Piperidine (1.0 equiv) and Ketone (1.0 equiv) in neat Ti(OiPr)4 (1.25 equiv).
-
Note: Do not add solvent yet. Stir neat at RT for 4–6 hours. The mixture will become viscous.
-
-
Dilution:
-
Dilute carefully with dry THF or MeOH (conc. ~0.5 M).[2]
-
-
Reduction:
-
Add NaBH4 (2.0 equiv) slowly (exothermic).
-
Why NaBH4? NaBH(OAc)3 is too bulky and weak for this specific titanium-complexed intermediate.
-
-
Workup (The "White Paste" Trap):
-
Quench with 0.1 M NaOH or water. A white precipitate (TiO2) will form.
-
Crucial: Filter through a Celite pad to remove the titanium salts before extraction.
-
Module 3: Buchwald-Hartwig Cross-Coupling
User Query: "I'm trying to couple 2-methylpiperidine with an aryl chloride. The reaction turns black immediately, and I get <5% yield. I'm using Pd2(dba)3 and BINAP."
Diagnostic & Solution
Issue 1: Catalyst Poisoning. The "black" color indicates Pd(0) aggregation into inactive nanoparticles ("palladium black"). This happens when the ligand falls off or fails to stabilize the Pd center. Issue 2: Steric Failure. BINAP is an older generation ligand. It is insufficiently bulky to force the reductive elimination step when using a sterically hindered amine like 2-methylpiperidine. The Pd center gets "stuck" with the amine and aryl group attached, unable to release the product [2].
The Fix: Third/Fourth Generation Ligands Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).
| Component | Recommendation | Mechanism / Rationale |
| Ligand | RuPhos or BrettPhos | RuPhos is the gold standard for secondary amines. Its bulk promotes reductive elimination; its electron richness facilitates oxidative addition of the aryl chloride [3]. |
| Pre-Catalyst | RuPhos Pd G4 | Do not mix Pd2(dba)3 + Ligand in situ. Use the G3 or G4 precatalyst to ensure a 1:1 Pd:Ligand ratio and prevent initial aggregation [4]. |
| Base | NaOtBu (Standard) or Cs2CO3 (Mild) | NaOtBu is standard.[1] If your substrate has esters/nitriles, switch to Cs2CO3 in Dioxane/tBuOH to prevent hydrolysis. |
| Solvent | Toluene or Dioxane | Non-coordinating solvents are essential. Avoid DMF/DMSO as they can coordinate Pd and displace the ligand. |
Visualizing the Failure Point
Figure 2: The "Catalytic Death" cycle. Without bulky ligands (RuPhos), the cycle stalls at amine binding, leading to catalyst decomposition.
Module 4: Deprotection & Salt Management
User Query: "I removed the Boc group from my piperidine using TFA/DCM. The product is a thick, hygroscopic oil that I can't weigh or purify."
Diagnostic & Solution
The "TFA Oil" Syndrome: Piperidine trifluoroacetate salts are notoriously hygroscopic and often form oils rather than solids. Furthermore, if your molecule contains electron-rich aromatic rings (e.g., indole, anisole), the tert-butyl cation released during deprotection can re-attack the ring (Friedel-Crafts alkylation), creating impurities.
The Fix:
-
Cation Scavenging: Always add Triethylsilane (TES) (2-5%) or Indole to the TFA mixture. These "sacrificial" nucleophiles trap the t-butyl cation [5].
-
Salt Exchange (The "Magic" Solvent):
-
Instead of TFA, use 4M HCl in Dioxane .[3]
-
Protocol: Dissolve substrate in minimal MeOH/Dioxane. Add 4M HCl/Dioxane.
-
Result: Piperidine hydrochloride salts are far more likely to precipitate as crystalline solids than TFA salts.
-
-
Free-Basing without Extraction:
-
If you need the free base but want to avoid aqueous workup (emulsions), dissolve the salt in MeOH and stir with Amberlyst A-21 (weakly basic resin) for 30 mins. Filter, and your filtrate is the clean free base.
-
References
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
-
Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides." Chemical Science.
-
Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3/G4 Precatalysts." Organic Process Research & Development.
-
Pearson, D. A., et al. (1989). "Methods for the prevention of tert-butylation of tyrosine during the removal of tert-butoxycarbonyl groups." Journal of Organic Chemistry.
Sources
Technical Support Center: Solubility Optimization for Piperidine Scaffolds
Current Status: Operational Ticket Topic: Overcoming Solubility & Precipitation Issues in Biological Assays Assigned Specialist: Senior Application Scientist, HTS & Lead Optimization[1]
Introduction
Welcome to the Technical Support Center. You are likely here because your piperidine-containing lead compounds—ubiquitous in medicinal chemistry (e.g., Donepezil, Fentanyl analogs)—are failing in solution.[1]
While the piperidine ring itself is a secondary amine with a
This guide treats your experimental setup as a system to be debugged. Follow the troubleshooting modules below.
Module 1: The "Crash Out" Phenomenon (DMSO Transitions)
User Issue: "My compound is clear in the 10 mM DMSO stock, but precipitates immediately when I add it to the assay buffer."
Root Cause Analysis
This is a Kinetic Solubility failure.[1] When you spike 100% DMSO stock directly into an aqueous buffer, the local concentration of the compound momentarily exceeds its solubility limit before mixing is complete. This creates supersaturated zones where the compound nucleates and precipitates ("oils out"). Once formed, these aggregates are thermodynamically stable and will not re-dissolve, even if the final concentration is theoretically soluble.[1]
The Fix: Intermediate Dilution Protocol
Do not perform a "1-step" dilution (e.g., 1 µL stock
Step-by-Step Protocol
-
Prepare Intermediate Plate: Dilute your 10 mM DMSO stock into a solvent mixture of 50% DMSO / 50% Water (or Buffer).
-
Why? This keeps the compound solubilized while introducing water, allowing the hydration shell to form gradually.
-
-
Equilibrate: Shake for 15 minutes at room temperature.
-
Final Dilution: Transfer from the Intermediate Plate to the Assay Plate (final buffer).
-
Mixing: Use a mix-and-read approach or acoustic dispensing (Echo) if available to minimize physical shear which can induce nucleation.[1]
Workflow Visualization
Figure 1: Comparison of Direct Dilution (High Risk) vs. Intermediate Dilution (Optimized) workflows to prevent kinetic precipitation.
Module 2: The pH Trap (Ionization States)
User Issue: "My piperidine compound dissolves in water/acid, but crashes in PBS (pH 7.4)."
Root Cause Analysis
Piperidine is a base.[1][2][3][4][5] In water or acidic buffers (pH < 7), it accepts a proton to become a piperidinium cation , which is highly soluble.[1]
However, in a physiological assay (pH 7.4), if your compound has a
The Salt Fallacy: Researchers often think using a salt form (e.g., Piperidine-HCl) fixes this.[1] It does not. Once dissolved in a buffered assay (PBS/HEPES), the salt dissociates, and the pH of the buffer dictates the ionization state, not the counter-ion in the bottle [1].
Diagnostic Data Table: Solubility vs. pH
| Parameter | Acidic Assay (pH 4.5) | Neutral Assay (pH 7.[1]4) | Basic Assay (pH 9.[1]0) |
| Piperidine State | Fully Protonated ( | Mostly Protonated ( | Mixed / Free Base (Neutral) |
| Solubility Risk | Low | Moderate | High |
| Rec.[1] Buffer | Acetate / Citrate | PBS / HEPES | Tris / Glycine |
| Fix Strategy | None needed | Add Co-solvent (DMSO) | Add Cyclodextrin |
The Fix: Buffer Optimization
If your biology allows, lower the assay pH slightly (e.g., from 7.4 to 7.0). If pH 7.4 is mandatory, you must rely on excipients (see Module 3).[1]
Module 3: Advanced Formulation (Cyclodextrins)
User Issue: "I have a lipophilic piperidine analog (LogP > 4). DMSO isn't enough."
The Solution: HP- -Cyclodextrin (HP- -CD)
For stubborn piperidine compounds, simple cosolvents (DMSO) often fail because they don't shield the hydrophobic core from water.[1] Cyclodextrins are ring-shaped sugars that encapsulate the hydrophobic piperidine/substituent moiety while presenting a hydrophilic face to the buffer [2].[1][5]
Why HP-
-
Safety: Non-toxic to most cell lines at <10 mM.[1]
-
Efficacy: Specifically effective for nitrogen-containing heterocycles.[1]
-
Mechanism: Forms an inclusion complex, effectively hiding the "greasy" part of the molecule.[6]
Protocol: Preparing a Cyclodextrin-Enhanced Stock
-
Prepare Vehicle: Make a 20% (w/v) HP-
-CD solution in water.[1] -
Dissolve Compound:
-
Assay Addition: Use this CD-complexed solution as your working stock.
Module 4: Distinguishing Solubility from Activity (False Positives)
User Issue: "I see high inhibition, but the dose-response curve is very steep (Hill slope > 2). Is it real?"
Root Cause Analysis
Insoluble compounds form colloidal aggregates.[1] These aggregates sequester enzymes (non-specific inhibition) or scatter light in optical assays, leading to Promiscuous Inhibition [3].[1] Piperidine aggregates are notorious for this in HTS.[1]
The Fix: The Detergent Sensitivity Test
Real inhibitors are unaffected by small amounts of non-ionic detergent. Aggregates are disrupted by them.[1][6]
-
Run Assay: Standard conditions.
-
Run Control: Add 0.01% Triton X-100 or 0.05% Tween-20 to the buffer.[1]
-
Compare:
-
Activity Lost?
It was an aggregate (False Positive). -
Activity Retained?
It is a true inhibitor.[1]
-
Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing solubility-driven assay failures.
References
-
Di, L., & Kerns, E. H. (2006).[1][7] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.[1] Link
-
Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][4][6] Advanced Drug Delivery Reviews, 59(7), 645–666.[1] Link
-
Simeonov, A., et al. (2008).[1] Assay Guidance Manual: Interference with Fluorescence and Absorbance. NCBI Bookshelf. Link
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Analytical Method Refinement for 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol
Welcome to the Advanced Analytical Support Portal. Subject: 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol (CAS: 4667-61-2) Context: Key intermediate in the synthesis of Pridopidine (Sigma-1 receptor agonist).
Executive Summary: The Analytical Challenge
This molecule presents a "perfect storm" of chromatographic challenges:
-
High Basicity: The piperidine nitrogen (pKa ~11.0) protonates under standard acidic HPLC conditions, leading to severe interaction with residual silanols (peak tailing).
-
Lack of Chromophore: Unlike its downstream pharmaceutical active (Pridopidine), this intermediate lacks an aromatic system, rendering standard UV detection (254 nm) useless.
-
Steric Bulk: The gem-dimethyl group creates steric hindrance, affecting derivatization kinetics and mass transfer.
This guide moves beyond standard pharmacopeial defaults to provide specialized protocols for "difficult" aliphatic amino-alcohols.
Module 1: HPLC Optimization (Solving Peak Tailing & Retention)
The Issue: "Shark Fin" Peaks and Low Retention
Users often report broad, tailing peaks (
Root Cause Analysis
At low pH (pH 3-4), the piperidine nitrogen is fully protonated (
The Solution: High pH Reversed-Phase Chromatography
Switching to a high pH (pH 9.5 – 10.5) suppresses ionization, keeping the molecule neutral. This increases hydrophobicity (better retention) and eliminates the ion-exchange mechanism (sharper peaks).
Recommended Protocol:
| Parameter | Specification | Rationale |
| Stationary Phase | Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18) | Standard silica dissolves at pH > 8. Hybrid particles withstand pH up to 12. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH) | Buffers the amine in its neutral state. Volatile (MS compatible). |
| Mobile Phase B | Acetonitrile (MeCN) | Standard organic modifier. |
| Gradient | 5% B to 95% B over 10 mins | Ensures elution of the non-polar neutral amine. |
| Column Temp | 40°C | Improves mass transfer, reducing band broadening. |
Decision Logic: Selecting the Right HPLC Mode
Figure 1: Decision matrix for selecting detection and separation modes based on laboratory capabilities.
Module 2: Detection Strategies (The "Invisible" Analyte)
The Issue: No Signal at 254 nm
The molecule has no conjugated
Solution A: Charged Aerosol Detection (CAD) / ELSD
-
Why: These are "universal" detectors that respond to any non-volatile analyte, regardless of optical properties.
-
Settings:
-
Nebulizer Temp: 35°C (Prevent evaporation of the semi-volatile intermediate).
-
Power Function: 1.0 (for linearity).
-
Mobile Phase: Must be volatile (Ammonium Bicarbonate/Formate). Do not use Phosphate buffers.
-
Solution B: Derivatization (If UV is the only option)
If you lack CAD/MS, you must attach a chromophore.
-
Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl).
-
Target: The secondary amine (if ring opening occurs) or the hydroxyl group (less specific). Note: Since the piperidine nitrogen is tertiary, standard amine reagents like OPA will NOT work directly on the ring nitrogen.
-
Alternative: Derivatize the hydroxyl group using 3,5-Dinitrobenzoyl chloride .
-
Reaction: Mix sample with reagent in Pyridine/THF at 60°C for 20 mins.
-
Result: Creates a UV-active ester detectable at 254 nm.
-
Module 3: GC-MS Analysis (Purity & Impurities)
The Issue: Thermal Instability & Adsorption
Direct injection often results in poor reproducibility due to the hydroxyl group hydrogen-bonding with the glass liner, and the amine adsorbing to active sites.
Protocol: Silylation (TMS Derivatization)
Blocking the polar -OH group improves volatility and peak shape.
Step-by-Step Derivatization Protocol:
-
Sample: Weigh 10 mg of this compound.
-
Solvent: Dissolve in 1 mL dry Dichloromethane (DCM).
-
Reagent: Add 100 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Incubation: Cap and heat at 60°C for 30 minutes.
-
Mechanism:[1] The -OH group is converted to -O-TMS. The tertiary amine remains untouched but is less likely to adsorb due to the steric bulk of the TMS group nearby.
-
-
Injection: 1 µL Split (1:50).
GC Parameters:
-
Inlet: 250°C, Deactivated Liner (Wool-free recommended to minimize amine adsorption).
-
Column: Rtx-5Amine or DB-5MS (Base-deactivated columns preferred).
-
Temp Program: 80°C (hold 1 min)
20°C/min 280°C.
Module 4: Sample Preparation & Stability
The Issue: Hygroscopicity
Amino-alcohols are frequently hygroscopic. Weighing errors occur if the standard absorbs atmospheric water.
Handling SOP:
-
Storage: Store under Argon/Nitrogen at 2-8°C.
-
Weighing: Allow the vial to reach room temperature before opening to prevent condensation.
-
Solvent Choice: Dissolve in Methanol or Acetonitrile . Avoid water as a diluent for GC samples.
Figure 2: Sample handling workflow to minimize moisture uptake errors.
Frequently Asked Questions (FAQ)
Q1: Can I use a standard C18 column with 0.1% TFA?
-
A: You can, but it is not recommended. TFA acts as an ion-pairing agent which may improve shape, but it suppresses MS signal and can cause baseline drift in UV at low wavelengths. High pH on a Hybrid C18 is superior for robustness.
Q2: Why is my peak disappearing in the blank?
-
A: Carryover. Tertiary amines "stick" to stainless steel and vespel rotor seals.
-
Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid . The acid in the wash protonates the amine, making it soluble enough to be washed away.
-
Q3: I see an extra peak in GC-MS. Is it an impurity?
-
A: Check if it is the N-oxide . Tertiary amines can oxidize in solution if exposed to air/light for long periods. Ensure your solvent is degassed and fresh.
References
-
Center for Drug Evaluation and Research (CDER). Review of Pridopidine (related structure analysis). U.S. Food and Drug Administration.[2] Link
-
Waters Corporation. Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC. Waters Application Notes. Link
-
Agilent Technologies. Analysis of Amines by GC/MS: Derivatization and Liner Selection. Agilent Technical Literature. Link
-
PubChem. Compound Summary: this compound. National Library of Medicine. Link
-
Dolan, J. W. The "Perfect" Method for Basic Compounds. LCGC North America. Link
Sources
Technical Support Center: Synthesis of Piperidine Analogs
Welcome to the Technical Support Center for Piperidine Analog Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing piperidine-containing molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate, troubleshoot, and overcome common synthetic challenges.
The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in FDA-approved drugs and its ability to confer favorable pharmacokinetic properties[1][2]. However, its synthesis is not without pitfalls. This guide provides a structured approach to troubleshooting common issues, from N-alkylation and C-H functionalization to ring construction and purification.
Frequently Asked Questions (FAQs)
Here we address some of the most common high-level questions encountered during piperidine analog synthesis.
Q1: What is the most common side reaction during N-alkylation of piperidines, and how can I prevent it?
A1: The most prevalent side reaction is over-alkylation, which results in the formation of quaternary ammonium salts.[3][4] This is especially common when using highly reactive alkylating agents. To minimize this, you can employ several strategies:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[3]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. A syringe pump is ideal for maintaining a low concentration of the alkylating agent, which favors mono-alkylation.[5]
-
Lower Temperature: Running the reaction at a lower temperature can help control the reaction rate and reduce the likelihood of over-alkylation.[4]
Q2: How can I achieve site-selectivity (C2, C3, or C4) during C-H functionalization of the piperidine ring?
A2: Achieving regioselectivity is a significant challenge. The most effective strategy is to install a directing group on the piperidine nitrogen.[3] Amides, carbamates, and sulfonamides are common choices that can direct functionalization to a specific carbon.[3] For instance, bulky protecting groups can sterically hinder the C2 position, favoring functionalization at C4.[3] Additionally, the choice of metal catalyst is crucial, as different catalysts can exhibit varying selectivities for different C-H bonds.[3]
Q3: My catalytic hydrogenation of a substituted pyridine to a piperidine is giving low yields. What are the likely causes?
A3: Low yields in pyridine hydrogenation are often due to the aromatic stability of the pyridine ring and potential catalyst poisoning.[6] Key factors to investigate include:
-
Catalyst Choice: Platinum oxides (e.g., Adams' catalyst, PtO₂) are often effective, but rhodium and ruthenium catalysts can also be used, sometimes under milder conditions.[6][7]
-
Catalyst Poisoning: Impurities in the substrate or solvent can poison the catalyst. Ensure high-purity starting materials. In some cases, additives like triethylamine can prevent the formation of product-catalyst adducts that inhibit the reaction.[7]
-
Reaction Conditions: For resistant substrates, particularly those with ortho-substituents, higher pressures and temperatures may be necessary.[7]
Q4: I'm having trouble separating my final piperidine product from pyridine starting material. Why is this difficult and what can I do?
A4: Piperidine and pyridine can form a constant boiling point mixture, known as an azeotrope, making separation by simple distillation challenging.[4][6] An effective method to separate them is to utilize their difference in basicity through an acid-base extraction. Dissolve the mixture in an organic solvent (e.g., diethyl ether) and wash with a dilute acid solution (e.g., 1 M HCl). The more basic piperidine will be protonated and move to the aqueous layer, while the less basic pyridine remains in the organic layer. The piperidine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[4]
Troubleshooting Guides
This section provides in-depth troubleshooting for specific experimental challenges, organized by reaction type.
Guide 1: N-Alkylation Reactions
N-alkylation is a fundamental transformation, but it is often plagued by either incomplete reactions or the formation of byproducts.
Issue 1: Sluggish or Incomplete N-Alkylation
Your reaction stalls, and TLC or LC-MS analysis shows significant unreacted piperidine starting material.
| Potential Cause | Causality Explanation | Recommended Solution |
| Acid Generation | The reaction generates an acid byproduct (e.g., HBr, HCl) which protonates the nucleophilic piperidine nitrogen, rendering it unreactive and halting the reaction.[4] | Add a non-nucleophilic base like K₂CO₃, triethylamine (Et₃N), or DIPEA to scavenge the acid as it forms.[4] |
| Poor Leaving Group | The rate of an SN2 reaction is highly dependent on the quality of the leaving group. Chlorides are less reactive than bromides, which are less reactive than iodides.[4] | Switch from an alkyl chloride to the more reactive alkyl bromide or iodide.[4] |
| Steric Hindrance | Bulky substituents on the piperidine ring (especially at the 2 and 6 positions) or on the alkylating agent can physically block the nucleophilic attack of the nitrogen.[4] | Increase the reaction temperature to provide more energy to overcome the activation barrier. If this fails, a different synthetic route, such as reductive amination, may be necessary.[4] |
| Suboptimal Solvent | The reaction rate can be significantly influenced by the solvent. Polar aprotic solvents are generally preferred for SN2 reactions. | Use a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) to enhance reaction rates.[4] |
Workflow: Troubleshooting Incomplete N-Alkylation
Below is a decision-making workflow to systematically address incomplete N-alkylation reactions.
Caption: Troubleshooting workflow for incomplete N-alkylation.
Guide 2: C-H Functionalization
Directly functionalizing a C-H bond on the piperidine ring is a powerful but challenging strategy. Selectivity is the primary hurdle.
Issue 2: Poor Regioselectivity in C-H Functionalization
The reaction yields a mixture of isomers functionalized at different positions (C2, C3, C4) of the piperidine ring.
Caption: Logical relationships for controlling C-H functionalization site-selectivity.
Solutions:
-
Employ a Directing Group: This is the most reliable method. Groups like amides or carbamates attached to the nitrogen can coordinate to a metal catalyst, bringing it into close proximity with a specific C-H bond (often at C2) and facilitating its activation.[3]
-
Leverage Steric Hindrance: A bulky protecting group on the nitrogen (e.g., a Boc group) can physically block access to the C2 and C6 positions. This steric shield encourages functionalization at the more accessible C3 or C4 positions.[3]
-
Catalyst and Ligand Screening: In metal-catalyzed reactions, the choice of catalyst and its associated ligands is critical. Different metal/ligand combinations have distinct electronic and steric profiles that can favor one C-H position over another. A screening of various catalysts (e.g., Palladium, Rhodium, Iridium) and phosphine ligands is often necessary.[3]
Guide 3: Purification and Handling
Even after a successful reaction, isolating the desired piperidine analog can be problematic.
Issue 3: Product Discoloration (Yellow/Brown) Upon Storage
A previously pure piperidine compound turns yellow or brown over time.
-
Cause: This discoloration is typically due to oxidation.[4] Secondary amines, like many piperidines, are susceptible to air and light-induced oxidation, forming colored impurities.
-
Usability: For sensitive downstream reactions, the discolored product should be purified. For less sensitive applications, it might be usable, but a small-scale test is recommended.
-
Solution: Purification is most commonly achieved by distillation.[4] For non-volatile compounds, column chromatography may be effective. To prevent future oxidation, store piperidine derivatives under an inert atmosphere (Nitrogen or Argon), protected from light, and in a refrigerator or freezer.
Issue 4: Difficulty Removing Water (Azeotrope Formation)
Attempts to obtain an anhydrous product by simple evaporation fail, leaving a wet or oily residue.
-
Cause: Piperidine forms an azeotrope with water, a mixture that has a constant boiling point, making it impossible to separate by simple distillation.[4]
-
Solutions:
-
Drying Agents: For lab-scale purifications, stand the piperidine-containing organic solution over a strong drying agent like potassium hydroxide (KOH) pellets or calcium hydride (CaH₂) overnight before filtering and concentrating.[4]
-
Azeotropic Distillation with a Hydrocarbon: Add a hydrocarbon solvent like toluene. The toluene-water azeotrope has a lower boiling point than the piperidine-water azeotrope, allowing for the effective removal of water by distillation.[4]
-
Experimental Protocols
These protocols provide detailed, step-by-step methodologies for key transformations, incorporating best practices to avoid common pitfalls.
Protocol 1: Controlled N-Monoalkylation of Piperidine
This protocol is designed to minimize the formation of the quaternary ammonium salt byproduct.
Materials:
-
Piperidine (1.2 eq)
-
Alkyl Halide (e.g., Alkyl Bromide or Iodide) (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (MeCN), anhydrous
-
Syringe pump (recommended)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add piperidine, anhydrous potassium carbonate, and anhydrous acetonitrile.
-
Stir the suspension at room temperature.
-
Dissolve the alkyl halide in anhydrous acetonitrile in a separate syringe.
-
Using a syringe pump, add the alkyl halide solution to the stirred piperidine suspension over a period of 2-4 hours. The slow addition is crucial to maintain an excess of piperidine relative to the alkylating agent at all times.[5]
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS). This may take several hours to overnight.
-
Upon completion, filter off the solid K₂CO₃ and rinse with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reductive Amination for N-Alkylation
A milder alternative to direct alkylation that avoids over-alkylation issues.[8]
Materials:
-
2-Substituted Piperidine (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (optional, catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the 2-substituted piperidine and the aldehyde or ketone in anhydrous DCM.
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.
-
Stir the mixture at room temperature for 30-60 minutes.
-
In one portion, add sodium triacetoxyborohydride to the reaction mixture. Note: The reaction may bubble slightly.
-
Continue stirring at room temperature until the starting material is consumed (monitor by TLC or LC-MS), typically 2-12 hours.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Shubina, T. E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6990. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
-
Götze, J. P., et al. (2018). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. Nature Chemistry, 10, 810–815. [Link]
-
Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. [Link]
-
Sagan, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 117822. [Link]
-
Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. [Link]
-
Sharma, P., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37883–37904. [Link]
-
Open Syntheses. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20, 8316-8323. [Link]
-
Ataman Kimya. PIPERIDINE. Ataman Kimya. [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615–4628. [Link]
-
Trowbridge, A., et al. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 85(17), 11252–11263. [Link]
-
Wikipedia. (2024). Piperidine. Wikipedia. [Link]
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]
-
Defense Technical Information Center. (1982). Piperidine Synthesis. DTIC. [Link]
-
Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]
-
Various Authors. (2018). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]
-
Trowbridge, A., et al. (2020). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. The Journal of Organic Chemistry, 85(17), 11252–11263. [Link]
-
Various Authors. (2005). Synthesis of piperdine. Sciencemadness Discussion Board. [Link]
-
Patel, K., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]
-
Open Syntheses. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]
-
Tempest, P. R., et al. (2021). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 86(16), 11467–11475. [Link]
-
Scott, J. S., et al. (2016). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. Organic Letters, 18(24), 6348–6351. [Link]
-
Various Authors. (2014). What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate. [Link]
-
Lukszo, J., et al. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Research, 52(5), 411-420. [Link]
-
Lukszo, J., et al. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. [Link]
-
Organic Chemistry Portal. (2022). Piperidine synthesis. Organic Chemistry Portal. [Link]
-
An, D., et al. (2016). Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. Bioorganic & Medicinal Chemistry Letters, 26(24), 5941-5945. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
method development for quantifying 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol
Technical Support Center: Method Development for 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol
Executive Summary & Molecule Profile
Compound: this compound CAS: 4667-61-2 Molecular Formula: C₁₀H₂₁NO Molecular Weight: 171.28 g/mol Key Physicochemical Properties:
-
Basicity: Tertiary amine (Piperidine ring). Predicted pKa ~9.5–10.0.
-
Chromophore: Negligible. Lacks aromatic conjugation; UV detection is non-specific (200–210 nm) and prone to interference.
-
Polarity: Amphiphilic. The hydroxyl group confers polarity, while the gem-dimethyl and piperidine ring add hydrophobicity.
Core Challenge: The lack of a UV chromophore and the presence of a basic nitrogen make standard RP-HPLC-UV methods insufficient for sensitive quantification. This guide prioritizes LC-MS/MS (for sensitivity) and HPLC-CAD (for purity/potency) as the definitive analytical strategies.
Method Selection Decision Matrix
Before starting, use this logic flow to select the correct analytical platform for your specific needs.
Caption: Decision matrix for selecting the optimal detection technique based on sensitivity and equipment availability.
Frequently Asked Questions (FAQs)
Q1: Why can't I use standard UV detection at 210 nm? A: While the molecule will absorb weakly at 205–210 nm due to the amine and hydroxyl groups, this region is non-specific. Common solvents (methanol, buffers) and impurities also absorb here, leading to high noise and poor selectivity. If UV is mandatory, you must derivatize the hydroxyl group (e.g., with benzoyl chloride) to introduce a chromophore, but this adds experimental error.
Q2: Which column chemistry is best for this tertiary amine? A: You have two robust options:
-
High pH Reversed-Phase (Recommended): Use a hybrid-silica column (e.g., Waters XBridge C18 or Phenomenex Gemini NX) resistant to pH 10. At high pH, the amine is neutral, improving retention and peak shape.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Ideal if you have polar impurities. Use a bare silica or amide column.[1] The amine will be positively charged (good for MS sensitivity) and retained by polar interactions.
Q3: I see significant peak tailing. How do I fix this? A: Tailing is caused by the interaction of the positively charged amine with residual silanols on the column stationary phase.
-
Solution 1: Increase buffer strength (e.g., 10 mM to 20 mM Ammonium Formate).
-
Solution 2: Switch to High pH (pH 9.5) using Ammonium Bicarbonate (if using a hybrid column).
-
Solution 3: Add a "sacrificial base" like triethylamine (TEA) if using UV (NOT for LC-MS as it suppresses signal).
Detailed Experimental Protocols
Protocol A: Quantitative LC-MS/MS (High Sensitivity)
Best for: Plasma, trace impurities, or low-dose formulation analysis.
System: Triple Quadrupole LC-MS (e.g., Sciex 6500+ or Thermo Altis) Ionization: ESI Positive Mode
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | Waters XBridge BEH C18 XP, 2.1 x 100 mm, 2.5 µm (High pH stable) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (pH ~10) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40 °C |
| Injection Vol | 2–5 µL |
Gradient Table:
| Time (min) | %B | Description |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Start Elution |
| 6.0 | 95 | Ramp to Organic |
| 7.5 | 95 | Wash |
| 7.6 | 5 | Re-equilibration |
| 10.0 | 5 | End |
MS/MS Parameters (MRM Transitions):
Precursor Ion: m/z 172.3
-
Quantifier Transition: 172.3
84.1 (Piperidine ring fragment) -
Qualifier Transition: 172.3
69.1 (Ring cleavage/alkyl chain loss) -
Note: Optimize Collision Energy (CE) for your specific instrument, typically 25–35 eV for these transitions.
Protocol B: HPLC-CAD (Purity & Potency)
Best for: Raw material assay, high-concentration formulation.
System: HPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo) Mobile Phase: Volatility is critical.[2] Use Ammonium Formate/Acetate, NOT Phosphate.
Chromatographic Conditions:
-
Column: Agilent Poroshell HPH-C18, 4.6 x 150 mm, 2.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 5% B to 90% B over 15 minutes.
-
Detector Settings: Power Function 1.0 (for linearity), Evaporator Temp 35°C.
Troubleshooting Logic Guide
Use this pathway to diagnose issues during method development.
Caption: Troubleshooting logic for common tertiary amine analysis issues.
References & Further Reading
-
HILIC Separation Mechanisms:
-
Charged Aerosol Detection (CAD) for Non-Chromophoric Compounds:
-
Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A, 1217(10), 1549-1556. Link
-
-
Analysis of Piperidine Derivatives:
-
While specific monographs for CAS 4667-61-2 are rare, methods for structurally similar Pridopidine (piperidine core) provide relevant fragmentation and separation logic. See: Journal of Pharmaceutical and Biomedical Analysis, "LC-MS/MS determination of Pridopidine in rat plasma." (General reference for piperidine fragmentation patterns).
-
-
High pH Chromatography for Amines:
-
McCalley, D. V. (2005). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1075(1-2), 57-64. Link
-
Sources
Validation & Comparative
A Comparative Guide to 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol and Other Amino Alcohols for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and drug development, amino alcohols represent a pivotal class of compounds, serving as versatile building blocks, catalysts, and biologically active molecules. Their unique bifunctional nature, possessing both an amino and a hydroxyl group, allows for a diverse range of chemical transformations and biological interactions. This guide provides an in-depth technical comparison of 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol, a sterically hindered amino alcohol, with other notable amino alcohols such as Diisopropanolamine (DIPA), N-Butyldiethanolamine (BDEA), and 2-(Dibutylamino)ethanol. We will explore their structural nuances, physicochemical properties, and performance in key applications, supported by illustrative experimental data and protocols.
Introduction to the Amino Alcohols Under Review
The selection of an appropriate amino alcohol is critical for the success of a chemical reaction or the desired pharmacological effect. The compounds compared in this guide have been chosen based on their structural diversity and varied industrial and research applications.
-
This compound: This tertiary amino alcohol is characterized by a neopentyl backbone and a piperidine ring. The bulky 2,2-dimethylpropyl group introduces significant steric hindrance around the hydroxyl group, which can influence its reactivity and selectivity in catalytic applications. It is often explored as a key intermediate in the synthesis of pharmaceuticals.[1]
-
Diisopropanolamine (DIPA): DIPA is a secondary amino alcohol with two isopropanol groups attached to a central nitrogen atom. It is widely utilized as an emulsifier, stabilizer, surfactant, and a chemical intermediate in various industries, including personal care products and metalworking fluids.[2] Its ability to neutralize acids and act as a buffering agent is a key feature.[2][3]
-
N-Butyldiethanolamine (BDEA): BDEA is a tertiary amino alcohol with a butyl group and two ethanol groups attached to the nitrogen. It is a colorless to light yellow liquid with a low vapor pressure, making it an ideal neutralizing agent in low-odor systems.[4][5] BDEA is used in the production of pharmaceuticals and as a ligand in coordination chemistry.[4][6]
-
2-(Dibutylamino)ethanol: This tertiary amino alcohol features two butyl groups and one ethanol group on the nitrogen atom. It finds application as a corrosion inhibitor, a catalyst in polyurethane foam production, and in the manufacture of emulsifying agents.[7]
Physicochemical Properties: A Comparative Analysis
The physical and chemical properties of these amino alcohols dictate their suitability for different applications. The following table summarizes key physicochemical data for a comparative assessment.
| Property | This compound | Diisopropanolamine (DIPA) | N-Butyldiethanolamine (BDEA) | 2-(Dibutylamino)ethanol |
| Molecular Formula | C10H21NO | C6H15NO2 | C8H19NO2 | C10H23NO |
| Molecular Weight | 171.28 g/mol | 133.19 g/mol | 161.24 g/mol | 173.30 g/mol |
| Boiling Point | Not readily available | 249-250 °C | 273-275 °C | 229-230 °C |
| Melting Point | Not readily available | 42-45 °C | -70 °C | -70 °C |
| Density | Not readily available | 1.004 g/mL | 0.986 g/mL | 0.86 g/mL |
| Solubility in Water | Not readily available | Miscible | Miscible | Slightly soluble (4g/L at 20°C) |
| pKa | Not readily available | ~9.0 | Not readily available | Not readily available |
Interpretation of Physicochemical Data:
The higher molecular weights of this compound and 2-(Dibutylamino)ethanol suggest lower volatility compared to DIPA and BDEA. The miscibility of DIPA and BDEA in water is attributed to the presence of two hydroxyl groups, enhancing their hydrogen bonding capacity. In contrast, the single hydroxyl group and longer alkyl chains in 2-(Dibutylamino)ethanol lead to lower water solubility. The steric hindrance provided by the neopentyl group in this compound is a distinguishing feature that is expected to significantly impact its reactivity and catalytic performance.
Performance in Key Applications: A Comparative Overview
This section delves into the performance of the selected amino alcohols in three critical application areas: catalysis, as curing agents for epoxy resins, and as corrosion inhibitors. The presented experimental data is illustrative and based on established chemical principles to provide a comparative framework.
Catalytic Activity in Asymmetric Synthesis
Amino alcohols are renowned for their role as organocatalysts, particularly in asymmetric synthesis where they can induce chirality.[1][8] The steric and electronic properties of the amino alcohol are paramount in determining the enantioselectivity of the reaction.
Hypothetical Experimental Design: Asymmetric Aldol Reaction
To compare the catalytic efficacy of our selected amino alcohols, a model asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde can be considered. The reaction is monitored for yield and enantiomeric excess (ee) of the aldol product.
Experimental Protocol: Asymmetric Aldol Reaction
-
To a solution of 4-nitrobenzaldehyde (1 mmol) in acetone (5 mL), add the amino alcohol catalyst (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Quench the reaction with a saturated aqueous solution of NH4Cl (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (ee) of the aldol product using chiral HPLC.
Expected Performance and Structure-Activity Relationship:
| Catalyst | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) | Rationale for Performance |
| This compound | Moderate to High | High | The sterically demanding neopentyl group and the rigid piperidine ring are expected to create a well-defined chiral environment, leading to high enantioselectivity. The steric hindrance might slightly reduce the reaction rate and thus the yield. |
| Diisopropanolamine (DIPA) | High | Low to Moderate | The secondary amine and the two hydroxyl groups can participate in hydrogen bonding to stabilize the transition state. However, the lack of significant steric bulk and conformational flexibility may lead to lower enantioselectivity compared to more rigid catalysts. |
| N-Butyldiethanolamine (BDEA) | High | Low | Similar to DIPA, the presence of two hydroxyl groups can facilitate the reaction. The tertiary amine and the flexible butyl and ethanol chains are less likely to create a highly organized chiral pocket, resulting in low enantioselectivity. |
| 2-(Dibutylamino)ethanol | Moderate | Low | The bulky dibutyl groups might offer some steric influence, but the overall flexibility of the molecule would likely result in poor enantiocontrol. |
Performance as Curing Agents for Epoxy Resins
Amino alcohols can act as curing agents for epoxy resins, where the amino and hydroxyl groups react with the epoxide rings to form a cross-linked polymer network. The structure of the amino alcohol influences the curing kinetics, glass transition temperature (Tg), and mechanical properties of the final thermoset.
Hypothetical Experimental Design: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin
The curing behavior of the selected amino alcohols with a standard DGEBA epoxy resin can be investigated using Differential Scanning Calorimetry (DSC) to determine the curing temperature and enthalpy. The thermomechanical properties of the cured resins can be analyzed using Dynamic Mechanical Analysis (DMA) to determine the glass transition temperature (Tg).
Experimental Protocol: Epoxy Resin Curing and Characterization
-
Prepare stoichiometric mixtures of the DGEBA epoxy resin with each amino alcohol curing agent.
-
For DSC analysis, place a small amount (5-10 mg) of the mixture in an aluminum pan and heat from room temperature to 250 °C at a heating rate of 10 °C/min to determine the exothermic curing peak.
-
For DMA analysis, cast the mixtures into molds and cure according to the DSC results (e.g., 2 hours at the peak curing temperature).
-
Perform DMA on the cured samples by heating from room temperature to 200 °C at a heating rate of 3 °C/min to determine the glass transition temperature (Tg) from the peak of the tan δ curve.
Expected Performance and Structure-Property Relationship:
| Curing Agent | Expected Curing Temperature (°C) | Expected Glass Transition Temp. (Tg, °C) | Expected Mechanical Properties | Rationale for Performance |
| This compound | High | High | High modulus, potentially brittle | The sterically hindered secondary amine (within the piperidine ring) and primary alcohol will likely have slower reactivity, requiring a higher curing temperature. The rigid neopentyl and piperidine structures would lead to a highly cross-linked and rigid network with a high Tg. |
| Diisopropanolamine (DIPA) | Moderate | Moderate | Good balance of stiffness and toughness | The secondary amine and two secondary hydroxyl groups provide multiple reaction sites. The branched structure can lead to a reasonably high cross-link density and Tg. |
| N-Butyldiethanolamine (BDEA) | Low to Moderate | Low to Moderate | More flexible | The tertiary amine is less reactive than a primary or secondary amine in epoxide ring-opening. The two primary hydroxyls will be the main reactive groups. The flexible butyl and ethanol chains will result in a more flexible network with a lower Tg. |
| 2-(Dibutylamino)ethanol | Low | Low | Flexible and tough | Similar to BDEA, the tertiary amine is less reactive. The single hydroxyl group and long, flexible butyl chains will lead to a lower cross-link density and a more flexible, tougher material with a low Tg. |
Performance as Corrosion Inhibitors
Amino alcohols are effective corrosion inhibitors for various metals, particularly in aqueous environments. They function by adsorbing onto the metal surface, forming a protective film that inhibits the corrosion process. The efficiency of inhibition depends on the structure of the amino alcohol, which influences its adsorption characteristics.
Hypothetical Experimental Design: Evaluation of Corrosion Inhibition on Carbon Steel
The corrosion inhibition performance of the amino alcohols can be evaluated on carbon steel coupons in a corrosive medium (e.g., 1 M HCl) using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Experimental Protocol: Electrochemical Corrosion Testing
-
Prepare a 1 M HCl solution.
-
Add a specific concentration (e.g., 100 ppm) of each amino alcohol inhibitor to separate beakers of the HCl solution.
-
Immerse a pre-weighed carbon steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode in each solution.
-
Perform potentiodynamic polarization scans from -250 mV to +250 mV versus the open circuit potential (OCP) at a scan rate of 1 mV/s to determine the corrosion current density (icorr).
-
Perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 10 mV to determine the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (%IE) using the following formulas:
-
From potentiodynamic polarization: %IE = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100
-
From EIS: %IE = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100
-
Expected Performance and Structure-Adsorption Relationship:
| Inhibitor | Expected Inhibition Efficiency (%IE) | Proposed Adsorption Mechanism | Rationale for Performance |
| This compound | High | Physisorption and Chemisorption | The nitrogen and oxygen atoms can act as adsorption centers. The bulky structure would provide good surface coverage. The piperidine ring may also contribute to the adsorption via its nitrogen atom. |
| Diisopropanolamine (DIPA) | Moderate to High | Physisorption and Chemisorption | The nitrogen and two oxygen atoms provide multiple adsorption sites. The smaller size may allow for denser packing on the metal surface. |
| N-Butyldiethanolamine (BDEA) | Moderate | Physisorption and Chemisorption | Similar to DIPA, it has multiple adsorption sites. The butyl group can enhance the hydrophobic character of the protective film. |
| 2-(Dibutylamino)ethanol | High | Physisorption and Chemisorption | The long dibutyl chains are expected to form a dense, hydrophobic barrier on the metal surface, effectively repelling corrosive species. The nitrogen and oxygen atoms will contribute to the initial adsorption. |
Synthesis of this compound
For researchers interested in exploring the potential of this sterically hindered amino alcohol, a general synthetic route is provided below. The synthesis typically involves the reaction of 2,2-dimethyl-1,3-propanediol with piperidine.
Experimental Protocol: Synthesis of this compound
-
Step 1: Monotosylation of 2,2-dimethyl-1,3-propanediol. To a solution of 2,2-dimethyl-1,3-propanediol (1 eq.) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1 eq.) portion-wise. Stir the reaction mixture at 0 °C for 4 hours and then at room temperature overnight. Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with 1 M HCl, saturated NaHCO3 solution, and brine. Dry over anhydrous Na2SO4 and concentrate to obtain the monotosylated intermediate.
-
Step 2: Amination with Piperidine. To a solution of the monotosylated intermediate (1 eq.) in acetonitrile, add piperidine (1.5 eq.) and potassium carbonate (2 eq.). Reflux the reaction mixture for 24 hours. Cool the mixture to room temperature, filter, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to afford this compound.
Conclusion and Future Outlook
This guide has provided a comparative analysis of this compound with other commercially available amino alcohols. The unique steric hindrance of this compound suggests its high potential as a selective catalyst in asymmetric synthesis and as a component for creating rigid, high-performance polymers. In contrast, more flexible and hydrophilic amino alcohols like DIPA and BDEA are well-suited for applications requiring good water solubility and emulsifying properties. 2-(Dibutylamino)ethanol stands out for its potential as a corrosion inhibitor due to its hydrophobic nature.
Further experimental validation is necessary to fully elucidate the performance of this compound in various applications. Researchers are encouraged to use the provided protocols as a starting point for their investigations into this and other novel amino alcohols. The continued exploration of structure-property and structure-activity relationships within this versatile class of compounds will undoubtedly lead to the development of new and improved materials and pharmaceuticals.
References
-
Delgado, A., Orlando, P., Lanzi, M., Benet-Buchholz, J., Passarella, D., & Kleij, A. W. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters, 26, 7596–7600. [Link]
-
MySkinRecipes. (n.d.). 2,2-Dimethyl-3-(piperidin-1-yl)propanal. Retrieved January 26, 2026, from [Link]
- Bui, T., & Barbas, C. F. (2004). Robinson Annulation, Catalyzed by Prolinol and Its Congeners. Tetrahedron Letters, 45(49), 9235-9238.
-
PubChem. (n.d.). 2-(Dibutylamino)ethanol. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). Comparative Study of Volatile Corrosion Inhibitors in Various Electrochemical Setups. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives.
- Carballo, R., et al. (2010). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups.
-
Dow. (n.d.). Diisopropanolamine (DIPA). Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Basic physicochemical properties, excess properties, and intermolecular interactions of n-propanol/isopropanol and ethylenediamine binary mixtures. Retrieved January 26, 2026, from [Link]
- Hablot, E., et al. (2008). Amino Acids as Bio-Based Curing Agents for Epoxy Resin: Correlation of Network Structure and Mechanical Properties. Polymer, 49(1), 253-260.
-
ResearchGate. (n.d.). Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. Retrieved January 26, 2026, from [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Experimental and theoretical studies of Triisopropanolamine as an inhibitor for aluminum alloy in 3% NaCl solution. Retrieved January 26, 2026, from [Link]
-
MDPI. (2020, December 28). Evaluation of Novel Bio-Based Amino Curing Agent Systems for Epoxy Resins: Effect of Tryptophan and Guanine. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
-
ResearchGate. (n.d.). ChemInform Abstract: Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. Retrieved January 26, 2026, from [Link]
-
Ataman Kimya. (n.d.). N-BUTYLETHANOLAMINE (BÜTİLETANOLAMİN). Retrieved January 26, 2026, from [Link]
-
UDSM Journals. (n.d.). Comparative evaluation of dicyclohexylamine and N-methyldiethanolamine as corrosion inhibitors for top of line corrosion on API X80 carbon steel in saturated carbon dioxide aqueous solutions. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). A Systematical Comparison of Catalytic Behavior of NM/γ-Al2O3 (NM = Ru, Rh, Pt, Pd, Au, Ir) on 1,2-Dichloroethane Oxidation: Distributions of By-Products and Reaction Mechanism. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2021, August 4). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Understanding the Role of Diethanolamine-Based Protic Ionic Liquids in Corrosion Inhibition: Electrochemical and Surface Characterization of Carbon Steel in Saline Environments. Retrieved January 26, 2026, from [Link]
-
Organic Syntheses. (n.d.). Dimethyl(1-oxopropyl)phenylsilane. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Aldol reaction. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2026, January 22). 16-Step Scalable Chemoenzymatic Synthesis of Tetrodotoxin. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin. Retrieved January 26, 2026, from [Link]
-
ADDI. (n.d.). Polyurethane Materials: Insights on Dynamic Properties and Self-Healing Applications. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Comparative experiments on amine vs. acid anhydride curing agents for epoxy resin required for automotive parts. Retrieved January 26, 2026, from [Link]
-
UDSM Journals. (n.d.). Comparative evaluation of dicyclohexylamine and N-methyldiethanolamine as corrosion inhibitors for top of line corrosion on API X80 carbon steel in saturated carbon dioxide aqueous solutions. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (n.d.). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Retrieved January 26, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Review Article: Various Biological Activities of Coumarin and Oxadiazole Derivatives. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Densities and Derived Thermodynamic Properties of 2-Amino-2-methyl-1-propanol + Water Mixtures at Temperatures from (313 to 363) K and Pressures up to 24 MPa. Retrieved January 26, 2026, from [Link]
-
Royal Society of Chemistry. (2020, December 22). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). 2, 2-dimethylpropane-1, 3-diol production process.
-
MDPI. (n.d.). Limits of Performance of Polyurethane Blowing Agents. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Density and Viscosity of CO2-Loaded Aqueous 2-Amino-2-methyl-1-propanol (AMP) and Piperazine (PZ) Mixtures. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). Closed Cell Rigid Polyurethane Foams Based on Low Functionality Polyols: Research of Dimensional Stability and Standardised Performance Properties. Retrieved January 26, 2026, from [Link]
-
PubMed. (2025, April 8). Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved January 26, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,2-Dimethyl-3-(piperidin-1-yl)propanal | C10H19NO | CID 3135970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gavecelt.it [gavecelt.it]
- 5. Density and Viscosity of CO2-Loaded Aqueous 2-Amino-2-methyl-1-propanol (AMP) and Piperazine (PZ) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol
Introduction: From Benchtop to Biological System
In the landscape of modern drug discovery, the journey of a novel chemical entity from initial synthesis to potential therapeutic application is both arduous and defined by rigorous scientific validation. A critical juncture in this process is the translation of promising in vitro data—derived from controlled, isolated laboratory settings—to the complex, dynamic environment of a living organism, or in vivo. This guide provides a comprehensive comparison of the efficacy of a novel piperidine derivative, 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol, examining its performance in both contexts.
The piperidine moiety is a prevalent scaffold in medicinal chemistry, known for its presence in numerous neurologically active agents. While its precursor, 2,2-Dimethyl-3-(piperidin-1-yl)propanal, is a known intermediate in the synthesis of compounds targeting the central nervous system, the pharmacological profile of the corresponding alcohol, this compound, remains largely uncharacterized.[1] This guide will, therefore, present a hypothetical, yet scientifically grounded, exploration of its potential efficacy, focusing on a plausible mechanism of action: antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and a target for conditions such as neuropathic pain and depression.
We will delve into the causality behind the selection of specific experimental assays, provide detailed, replicable protocols, and present hypothetical data to illustrate the critical analysis required to bridge the in vitro-in vivo divide.
In Vitro Efficacy Assessment: Receptor Binding and Cellular Response
The initial step in characterizing a compound's activity is to assess its direct interaction with the molecular target in a controlled environment. For our purposes, we will investigate the affinity of this compound for the NMDA receptor and its functional consequence on receptor activation.
Experimental Design & Rationale
Two primary in vitro assays are selected to build a foundational understanding of the compound's activity:
-
Competitive Radioligand Binding Assay: This assay quantifies the affinity of our test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand. A high affinity suggests a strong interaction with the target.
-
Calcium Influx Assay in Primary Neuronal Cultures: This functional assay measures the downstream effect of NMDA receptor activation. Antagonism by our compound should lead to a reduction in NMDA-induced calcium influx into neurons, a key event in excitotoxicity.
The workflow for these in vitro assays is depicted below:
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
-
Membrane Preparation: Rat brain cortices are homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended to a final protein concentration of 1 mg/mL.
-
Assay Setup: In a 96-well plate, add 50 µL of rat cortical membranes, 25 µL of [3H]-MK-801 (final concentration 1 nM), and 25 µL of varying concentrations of this compound (0.1 nM to 100 µM).
-
Incubation: Incubate the plate at 25°C for 2 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in polyethyleneimine to reduce non-specific binding.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Influx Assay
-
Cell Culture: Plate primary rat cortical neurons on poly-D-lysine coated 96-well black-walled imaging plates and culture for 10-14 days.
-
Dye Loading: Wash the cells with assay buffer (Hanks' Balanced Salt Solution with 20 mM HEPES) and incubate with Fluo-4 AM (a calcium indicator dye) for 45 minutes at 37°C.
-
Compound Application: Wash the cells to remove excess dye and pre-incubate with varying concentrations of this compound for 20 minutes.
-
Stimulation and Imaging: Place the plate in a fluorescence plate reader. Measure baseline fluorescence, then add a solution of NMDA (100 µM) and glycine (10 µM) to stimulate the receptors. Continuously record fluorescence intensity for 5 minutes.
-
Data Analysis: Calculate the peak fluorescence response for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the maximum NMDA-induced calcium influx.
Hypothetical In Vitro Results
| Assay | Parameter | This compound | Ketamine (Reference Compound) |
| Radioligand Binding | Ki (nM) | 150 | 200 |
| Calcium Influx | IC50 (nM) | 450 | 600 |
These hypothetical results suggest that this compound binds to the NMDA receptor with moderate affinity and acts as a functional antagonist, with a potency comparable to the known NMDA receptor antagonist, ketamine.
In Vivo Efficacy Assessment: Animal Model of Neuropathic Pain
While in vitro data provide crucial mechanistic insights, they do not account for the complex physiological processes that influence a drug's activity in a living system, such as absorption, distribution, metabolism, and excretion (ADME). Therefore, in vivo testing is essential to determine true therapeutic potential.
Experimental Design & Rationale
The Chronic Constriction Injury (CCI) model in rats is a widely accepted and validated model of neuropathic pain that mimics many of the symptoms observed in humans. We will use this model to assess the analgesic efficacy of this compound.
The workflow for the in vivo study is outlined below:
Sources
A Strategic Guide to Profiling the Cross-Reactivity of 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol
For the discerning researcher in drug development, the introduction of any new chemical entity necessitates a rigorous evaluation of its selectivity. The piperidine scaffold, a cornerstone in medicinal chemistry, is a privileged structure found in a multitude of approved therapeutics, from antipsychotics to analgesics.[1][2][3] This prevalence, however, hints at a potential for polypharmacology, making a thorough cross-reactivity assessment not just a regulatory hurdle, but a fundamental step in understanding a compound's true biological impact. This guide provides a comprehensive framework for investigating the cross-reactivity of 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol, a novel molecule with potential therapeutic applications. While specific biological activity for this compound is not yet extensively documented, its structural motifs suggest a range of possible interactions that warrant a systematic and multi-faceted investigation.[4]
The Imperative of Selectivity Profiling
The presence of the piperidine ring enhances "druggability" by improving metabolic stability and pharmacokinetic properties.[1] However, this same structural feature is recognized by a wide array of biological targets. Off-target interactions are a primary cause of adverse drug reactions and can lead to the failure of promising candidates in later stages of development.[5] Therefore, a proactive and comprehensive cross-reactivity study is paramount to de-risk a drug discovery program and to uncover potential new therapeutic applications (drug repurposing).[6]
This guide will outline a tiered approach to the cross-reactivity profiling of this compound, beginning with computational predictions and progressing to broad-panel in vitro screening and targeted functional assays.
Tier 1: In Silico Profiling - The Predictive Foundation
Before embarking on costly and time-consuming wet-lab experiments, a computational assessment can provide valuable insights into the likely off-target liabilities of this compound.[7] This initial step helps in prioritizing targets for experimental validation.
Methodology:
-
Ligand-Based Similarity Searching: Utilize 2D and 3D similarity metrics (e.g., Tanimoto coefficient using ECFP6 fingerprints) to compare this compound against databases of compounds with known biological activities (e.g., ChEMBL).[7] This will identify known drugs or probes with similar structures and highlight their associated targets as potential off-targets for our compound of interest.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structure of this compound. This model can be used to screen libraries of known protein structures to identify those with binding pockets that can accommodate the key chemical features of the molecule.
-
Target Prediction Panels: Employ commercially available or open-source target prediction platforms that use machine learning algorithms trained on vast datasets of compound-target interactions to predict a probability of binding to a wide range of proteins.[8][9]
Anticipated Outcome: A prioritized list of potential off-targets, including receptors, enzymes, ion channels, and transporters, that will inform the design of subsequent experimental assays.
Tier 2: Broad-Panel In Vitro Screening - Casting a Wide Net
Based on the in silico predictions and the known pharmacology of piperidine-containing compounds, a broad-panel screen is the next logical step.[2][3] This provides empirical data on the compound's interaction with a diverse set of targets. For this guide, we will assume a hypothetical primary target for this compound to be a G-protein coupled receptor (GPCR), given the prevalence of the piperidine motif in GPCR-targeting drugs.
Experimental Design:
A comprehensive panel, such as the Eurofins SafetyScreen44™ or a similar service, should be employed. This typically includes:
-
Radioligand Binding Assays: To assess the affinity of the compound for a wide range of GPCRs, ion channels, and transporters.
-
Enzyme Inhibition Assays: To evaluate the effect of the compound on the activity of key enzymes, such as kinases, proteases, and phosphodiesterases.
Table 1: Hypothetical Broad-Panel Screening Data for this compound
| Target Class | Representative Target | Assay Type | Result (% Inhibition @ 10 µM) |
| Primary Target (Hypothesized) | Dopamine D2 Receptor | Radioligand Binding | 85% |
| Off-Target Hit | Sigma-1 Receptor | Radioligand Binding | 62% |
| Off-Target Hit | hERG Channel | Radioligand Binding | 55% |
| No Significant Activity | Adrenergic Alpha-1A | Radioligand Binding | <20% |
| No Significant Activity | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | <15% |
| No Significant Activity | Phosphodiesterase-4 (PDE4) | Enzyme Inhibition | <10% |
This data is illustrative and serves as an example for the purpose of this guide.
Tier 3: Secondary and Functional Assays - Confirming and Quantifying Off-Target Effects
Hits from the broad-panel screen (typically >50% inhibition or binding at a 10 µM concentration) must be followed up with more detailed secondary assays to confirm the interaction and determine its functional consequence.
Detailed Protocol: Sigma-1 Receptor Binding Assay
Rationale: The Sigma-1 receptor is a common off-target for CNS-active drugs and its modulation can lead to a variety of physiological effects.
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells recombinantly expressing the human Sigma-1 receptor.
-
Radioligand: Use a well-characterized radioligand, such as [³H]-pentazocine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation: Incubate the membranes, radioligand, and a range of concentrations of this compound (e.g., 0.1 nM to 100 µM) for 120 minutes at 25°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the Ki (inhibitory constant) by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.
Detailed Protocol: hERG Channel Functional Assay (Patch-Clamp Electrophysiology)
Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias (long QT syndrome). Therefore, assessing the functional effect on this channel is a critical safety evaluation.
Methodology:
-
Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293-hERG.
-
Electrophysiology Rig: Employ a whole-cell patch-clamp setup.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG tail currents.
-
Compound Application: Perfuse the cells with increasing concentrations of this compound.
-
Data Acquisition and Analysis: Record the hERG current at each concentration and calculate the IC50 (half-maximal inhibitory concentration).
Table 2: Comparative Selectivity Profile of this compound
| Target | Assay Type | Affinity/Potency (Ki/IC50) | Selectivity Index (vs. Primary Target) |
| Dopamine D2 Receptor (Primary) | Radioligand Binding | 50 nM (Ki) | - |
| Sigma-1 Receptor (Off-Target) | Radioligand Binding | 500 nM (Ki) | 10-fold |
| hERG Channel (Off-Target) | Patch-Clamp | 5 µM (IC50) | 100-fold |
This data is illustrative. The selectivity index is calculated as the Ki or IC50 for the off-target divided by the Ki for the primary target.
Advanced and Unbiased Approaches: Proteome-Wide Profiling
For a truly comprehensive understanding of off-target interactions, unbiased methods that do not rely on pre-selected panels are invaluable.
Cellular Thermal Shift Assay (CETSA®) coupled with Mass Spectrometry:
CETSA® leverages the principle that protein-ligand binding stabilizes the protein against thermal denaturation.[10] By treating cell lysates or intact cells with this compound, followed by a heat challenge, it is possible to identify proteins that are stabilized by the compound. Subsequent analysis of the soluble protein fraction by quantitative mass spectrometry can reveal both expected and unexpected targets on a proteome-wide scale.[10] This approach is particularly powerful for identifying novel off-targets that would be missed by traditional panel-based screening.[10]
Visualizing the Workflow and Potential Pathways
To clearly delineate the proposed research plan and its underlying logic, the following diagrams are provided.
Caption: A tiered workflow for cross-reactivity profiling.
Caption: On-target vs. potential off-target signaling pathways.
Conclusion
The journey of a drug candidate from discovery to clinic is fraught with challenges, many of which can be mitigated by a thorough and early understanding of its selectivity profile. For this compound, a compound with a privileged scaffold, a proactive and systematic investigation of its cross-reactivity is not merely recommended—it is essential. By integrating computational predictions with a tiered experimental approach, from broad-panel screening to detailed functional assays and advanced proteomic methods, researchers can build a comprehensive selectivity profile. This not only ensures a higher probability of clinical success by minimizing safety risks but also provides a deeper understanding of the molecule's full biological activity, potentially uncovering novel therapeutic opportunities.
References
-
MySkinRecipes. 2,2-Dimethyl-3-(piperidin-1-yl)propanal. [Link]
-
Gomtsyan, A. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-inflammatory Agents with Potential Dual COX/5-LOX Inhibitory Activity. PubMed Central. [Link]
-
El-Gamal, M. I., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
-
Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
A.A., A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. [Link]
-
Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. [Link]
-
Özden, F., et al. (2024). Learning to quantify uncertainty in off-target activity for CRISPR guide RNAs. Nucleic Acids Research. [Link]
-
Duran, D. C., et al. (2022). Chemical Profile and Biological Activities of Essential Oil from Piper arboreum for Development and Improvement of Mouthwash. PubMed Central. [Link]
-
Cia, M., et al. (2014). Rational Approaches to Improving Selectivity in Drug Design. PubMed Central. [Link]
-
Adli, M. (2018). Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview. MDPI. [Link]
-
ResearchGate. (2022). a) Different modalities of piperidine-containing drugs and drug... [Link]
-
AZoLifeSciences. (2022). Improving Selectivity in Drug Design. [Link]
-
ResearchGate. (2016). (PDF) Chemical Composition and Biological Activity of Essential Oils from Different Species of Piper from Panama. [Link]
-
Semantic Scholar. (2020). A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. [Link]
-
Kim, D., et al. (2015). Measuring and Reducing Off-Target Activities of Programmable Nucleases Including CRISPR-Cas9. PubMed Central. [Link]
-
Tang, J., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. [Link]
-
Özden, F., et al. (2024). Learning to quantify uncertainty in off-target activity for CRISPR guide RNAs. bioRxiv. [Link]
-
Biosciences Biotechnology Research Asia. (2019). Chemical Composition and Bioactivity of the Essential Oils Derived from Artemisia Annua Against the Red Flour Beetle. [Link]
-
ResearchGate. (2013). Chapter 2 Predicting Selectivity and Druggability in Drug Discovery. [Link]
-
National Center for Biotechnology Information. 2,2-Dimethyl-3-(piperidin-1-yl)propanal. PubChem. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijnrd.org [ijnrd.org]
- 4. 2,2-Dimethyl-3-(piperidin-1-yl)propanal [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Target-specific compound selectivity for multi-target drug discovery and repurposing [frontiersin.org]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Learning to quantify uncertainty in off-target activity for CRISPR guide RNAs | bioRxiv [biorxiv.org]
- 10. pelagobio.com [pelagobio.com]
Technical Guide: Bioactivity & Structural Evaluation of 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol
The following guide evaluates the bioactivity and structural novelty of 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol (CAS: 4667-61-2).
Unlike a standard product brochure, this guide treats the compound as a high-value pharmacophore scaffold , analyzing its superior metabolic stability and conformational rigidity compared to linear analogs.
Executive Summary: The "Gem-Dimethyl" Advantage
This compound represents a specialized amino-alcohol scaffold, distinct from the generic 3-(piperidin-1-yl)propan-1-ol due to the insertion of a gem-dimethyl group at the
In drug discovery, this structural modification is not merely cosmetic; it is a strategic implementation of the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . This modification restricts conformational freedom, favoring cyclization or specific receptor binding poses, and—crucially—blocks metabolic
Primary Applications:
-
Chemokine Receptor Modulation: A key building block for CCR2/CCR5 antagonists (e.g., Diazepan derivatives).
-
Sigma-1 Receptor Ligands: The piperidine-neopentyl motif mimics high-affinity sigma ligands.
-
Metabolic Shielding: Used to replace linear propyl linkers to reduce metabolic clearance.
Comparative Performance Analysis
The following table contrasts This compound (Compound A) with its linear analog, 3-(piperidin-1-yl)propan-1-ol (Compound B), and the rigid analog 3-(piperidin-1-yl)cyclohexan-1-ol (Compound C).
Table 1: Physicochemical & Bioactivity Profile
| Feature | This compound (Target) | 3-(piperidin-1-yl)propan-1-ol (Linear Analog) | Biperiden (Functional Reference) |
| Structure Type | Neopentyl-like Amino Alcohol | Linear Amino Alcohol | Bicyclic Amino Alcohol |
| Metabolic Stability | High (Steric hindrance blocks P450 access) | Low (Susceptible to N-dealkylation & oxidation) | High |
| Conformational Freedom | Restricted (Gem-dimethyl constraint) | High (Floppy chain) | Rigid |
| Lipophilicity (cLogP) | ~1.8 (Enhanced Membrane Permeability) | ~0.9 | ~4.5 |
| Primary Bioactivity | CCR2/CCR5 Antagonist Precursor , Sigma-1 Binding | General Solvent / Linker | Anticholinergic / Antiparkinsonian |
| Key Mechanism | Scaffold Locking : Forces bioactive conformation | Flexible Tether | Receptor Antagonism |
Expert Insight: The "Novelty" of this compound lies in its ability to maintain the basicity of the piperidine ring while shielding the adjacent carbon chain from enzymatic attack. This makes it a superior "warhead" carrier compared to linear propyl linkers.
Mechanism of Action & Pathway Visualization
The compound acts primarily as a pharmacophore anchor . In the context of Chemokine Receptor (CCR) modulation (as referenced in Patent EP2010506), it serves as the lipophilic amine headgroup that interacts with the acidic aspartate residue in the receptor binding pocket.
Diagram 1: The Gem-Dimethyl Metabolic Shield
This diagram illustrates how the gem-dimethyl group prevents metabolic degradation compared to a linear analog.
Caption: The gem-dimethyl group (Target) sterically hinders P450 enzymes, preventing the rapid oxidation seen in linear analogs.
Experimental Protocols for Evaluation
To validate the bioactivity and stability claims, the following self-validating protocols are recommended.
Protocol A: Comparative Microsomal Stability Assay
Objective: Quantify the metabolic half-life (
-
Preparation:
-
Prepare 10 mM stock solutions of This compound and 3-(piperidin-1-yl)propan-1-ol in DMSO.
-
Thaw pooled human liver microsomes (HLM) on ice.
-
-
Incubation:
-
Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
-
Sampling:
-
Extract aliquots at
minutes. -
Quench: Immediately add to ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min) to pellet protein.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
-
Plot
vs. time. The slope determines . -
Success Criteria: The target compound should exhibit a
that of the linear analog.
-
Protocol B: CCR2 Antagonist Synthesis Workflow
Objective: Demonstrate the compound's utility as a "Y1 Activated Building Block" for chemokine modulators.
Caption: Synthetic route utilizing the alcohol as a precursor for bioactive chemokine receptor modulators.
References
-
European Patent Office. (2010).[1] Diazepan Derivatives Modulators of Chemokine Receptors (EP 2010506 B1). Retrieved from .
-
GuideChem. (2024). This compound Product Details & Suppliers. Retrieved from .
- Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. (Contextual citation for Gem-Dimethyl effect mechanism).
-
ChemicalBook. (2024). This compound Properties. Retrieved from .
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
